Ticlatone
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPOYOKQQAEISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057809 | |
| Record name | Ticlatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-10-0 | |
| Record name | Ticlatone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlatone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticlatone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticlatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TICLATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW384Q9GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ticlatone: A Technical Whitepaper on its Presumed Mechanism of Action as a Covalent Inhibitor of Fungal Thiol-Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document presents a scientifically plausible, yet largely hypothetical, mechanism of action for the antifungal agent ticlatone. Direct experimental evidence detailing the specific molecular targets and pathways of this compound is limited in publicly available literature. This guide, therefore, extrapolates from the known chemistry of its structural class (benzothiazoles) and general principles of mycology and enzyme inhibition to provide a framework for future research.
Introduction
This compound (6-chloro-1,2-benzothiazol-3(2H)-one) is a small molecule belonging to the benzothiazole class of compounds, recognized for its antifungal properties.[1][2] While its clinical development has been limited, its chemical structure suggests a reactive nature, pointing towards a specific and potent mechanism of action. This document synthesizes the available information to propose a detailed hypothesis for this compound's antifungal activity, focusing on its potential as a covalent inhibitor of essential fungal enzymes that are dependent on thiol groups for their catalytic function.
Proposed Core Mechanism: Covalent Modification of Fungal Thiol-Dependent Enzymes
The central hypothesis of this guide is that this compound exerts its antifungal effect through the irreversible covalent inhibition of essential fungal enzymes that possess a catalytically active cysteine residue in their active site . This mechanism is predicated on the electrophilic nature of the isothiazolone ring system within the this compound molecule, which makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue.
The Chemistry of Thiol Reactivity
Benzisothiazolinone compounds, the class to which this compound belongs, are known to be reactive towards nucleophiles, particularly thiols.[2] The sulfur-nitrogen bond in the isothiazolinone ring is labile and can be readily cleaved upon nucleophilic attack. The proposed reaction mechanism involves the nucleophilic cysteine residue of a target enzyme attacking the sulfur atom of the this compound ring. This leads to the opening of the ring and the formation of a stable covalent disulfide bond between the enzyme and a modified this compound molecule. This covalent modification would lead to an irreversible inactivation of the enzyme, thereby disrupting a critical cellular process and leading to fungal cell death.
Putative Fungal Cellular Targets
Several classes of fungal enzymes are reliant on cysteine residues for their catalytic activity and are essential for fungal viability, making them plausible targets for this compound. These include:
-
Cysteine Proteases: These enzymes are crucial for various cellular processes, including protein turnover, degradation of host tissues for nutrition, and morphogenesis. Key examples in fungi include metacaspases and other peptidases.
-
Thiol-dependent Dehydrogenases: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), while also present in host organisms, can have structural differences in fungi that may be exploited for selective targeting. Inhibition of GAPDH would disrupt glycolysis, a central metabolic pathway.
-
Enzymes involved in Redox Homeostasis: The thioredoxin and glutathione systems are critical for maintaining the proper redox balance within the fungal cell and protecting it from oxidative stress. These systems rely on a cascade of enzymes with active site cysteines, such as thioredoxin reductase and glutathione reductase.
The specificity of this compound for fungal over host enzymes would be determined by the accessibility and reactivity of the cysteine residue within the enzyme's active site, as well as the overall binding affinity of this compound for the fungal protein.
Proposed Signaling Pathway and Logical Relationships
The following diagrams illustrate the proposed mechanism of action and the logical flow of experimental validation.
References
Ticlatone: An In-Depth Technical Guide on its Antifungal Spectrum of Activity
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the antifungal spectrum of activity, detailed experimental protocols, and the precise mechanism of action for the benzothiazole antifungal, ticlatone. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals by detailing standardized methodologies for antifungal susceptibility testing, presenting data from related benzothiazole compounds to infer a potential spectrum of activity, and discussing plausible mechanisms of action and associated signaling pathways based on its chemical class.
Introduction
In Vitro Antifungal Susceptibility Testing: Experimental Protocols
The determination of the antifungal spectrum of activity relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide harmonized and reproducible protocols.[2][3][4] The broth microdilution method is the most common reference technique.
Broth Microdilution Method (CLSI/EUCAST)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of the test fungus is introduced into a series of microplate wells containing serial dilutions of the antifungal agent in a sterile broth medium. Following incubation, the wells are observed for microbial growth.
Detailed Methodology:
-
Antifungal Agent Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions are made in the test medium, typically RPMI-1640 broth, to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, sporulating cultures.
-
For yeasts (e.g., Candida species), a suspension is prepared in sterile saline and the density is adjusted using a spectrophotometer or a hemocytometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For filamentous fungi (e.g., Aspergillus species), conidia are harvested and the suspension is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Microplate Inoculation and Incubation:
-
100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Positive (inoculum without drug) and negative (broth only) controls are included.
-
The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the positive control. The endpoint for azoles and echinocandins is typically a ≥50% reduction in growth, while for amphotericin B, it is complete inhibition (100%).[4]
-
Experimental Workflow Diagram
Antifungal Spectrum of Activity: Inferred from Benzothiazole Derivatives
While specific MIC data for this compound is unavailable, studies on other benzothiazole derivatives provide insights into the potential antifungal spectrum of this class of compounds. The data presented below is for informational purposes and should not be directly extrapolated to this compound.
| Fungal Species | Benzothiazole Derivative(s) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 14o, 14p, 14r | 0.125 - 2 | [5] |
| 6-amino-2-n-pentylthiobenzothiazole | IC50: ≤ 40 - 200 µmol/mL | [6] | |
| Cryptococcus neoformans | 14o, 14p, 14r | 0.125 - 2 | [5] |
| Aspergillus niger | Compounds A1, A2, A4, A6, A9 | Significant Activity | [7] |
| Fusarium solani | 5h | IC50: 4.34 | [8] |
| Colletotrichum gloeosporioides | Benzothiazole | 100% inhibition at 50 ppm | [9] |
Potential Mechanism of Action and Signaling Pathways
The precise molecular target of this compound has not been elucidated. However, research on other antifungal benzothiazole derivatives suggests several potential mechanisms of action.
Inhibition of Ergosterol Biosynthesis
Some benzothiazole compounds have been shown to target CYP51 (lanosterol 14α-demethylase), an essential enzyme in the ergosterol biosynthesis pathway.[5][10] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. This mechanism is similar to that of azole antifungals.
Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase is another potential target for benzothiazole antifungals.[11] NMT catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristoylation, is crucial for the function and localization of many proteins involved in signal transduction and cellular architecture. Inhibition of NMT can, therefore, have pleiotropic effects on fungal viability.
Fungal Signaling Pathways Potentially Affected
Antifungal agents that disrupt the cell wall or membrane integrity often trigger compensatory stress response signaling pathways in fungi. While the specific pathways affected by this compound are unknown, the following are common fungal stress response pathways that could be activated upon treatment with a cell membrane-active agent.
-
Cell Wall Integrity (CWI) Pathway: This pathway is activated by cell wall stress and leads to the reinforcement of the cell wall. Key components include the sensor proteins, a Rho-type GTPase, a protein kinase C (PKC), and a MAP kinase cascade.
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic stress and leads to the production of glycerol to balance intracellular and extracellular osmolarity. It involves a two-component-like phosphorelay system and a MAP kinase cascade.
-
Calcineurin Pathway: This pathway is involved in stress responses, morphogenesis, and virulence. It is activated by an increase in intracellular calcium and involves the phosphatase calcineurin.
-
Ras/cAMP/PKA Pathway: This pathway is a central regulator of morphogenesis (e.g., yeast-to-hyphae transition in Candida albicans) and virulence.[12]
The diagram below illustrates a generalized overview of these key signaling pathways in fungi.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 11. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Effects of antifungal drugs on proliferation signals in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ticlatone (6-chloro-1,2-benzothiazol-3-one)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlatone, also known by the chemical name 6-chloro-1,2-benzothiazol-3(2H)-one, is a synthetic heterocyclic compound belonging to the benzisothiazole class. It has been recognized primarily for its antifungal properties, particularly against various dermatophytes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and plausible synthetic routes of this compound. It also collates available information on its biological activity and proposes detailed experimental protocols for its synthesis, purification, and analysis. While the precise mechanism of action and a full pharmacokinetic profile are not extensively documented in publicly available literature, this guide summarizes the known information and provides a framework for future research and development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a bicyclic system where a benzene ring is fused to an isothiazole ring, with a chlorine substituent on the benzene ring and a ketone group on the isothiazole ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-chloro-1,2-benzothiazol-3(2H)-one | N/A |
| Synonyms | Landromil, Tiklaton, FER-1443 | N/A |
| CAS Number | 70-10-0 | N/A |
| Molecular Formula | C₇H₄ClNOS | N/A |
| Molecular Weight | 185.63 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 270-273 °C | [2] |
| Solubility | Soluble in DMSO | N/A |
| LogP (calculated) | 1.9 | [3] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 6-chloro-1,2-benzothiazol-3(2H)-one (this compound) from 2-amino-5-chlorobenzoic acid.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
Step 1: Synthesis of 2,2'-dithiobis(5-chlorobenzamide)
-
In a well-ventilated fume hood, cautiously add 2-amino-5-chlorobenzoic acid to an excess of thionyl chloride.
-
Heat the mixture under reflux for 2-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable organic solvent like toluene.
-
In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and elemental sulfur in water.
-
Slowly add the acid chloride solution to the sodium disulfide solution with vigorous stirring.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2,2'-dithiobis(5-chlorobenzamide).
Step 2: Reductive Cyclization to this compound
-
Suspend the 2,2'-dithiobis(5-chlorobenzamide) in methanol.
-
Add a reducing agent, such as sodium borohydride, portion-wise while keeping the temperature below 30°C.
-
After the addition, stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to yield crude this compound.
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is established as an antifungal agent. However, detailed studies elucidating its precise mechanism of action are scarce in the available literature. Benzisothiazole derivatives are known to exhibit a broad range of biological activities, and their antifungal action is often attributed to the disruption of essential fungal cellular processes.
Proposed Mechanism of Action: The antifungal mechanism of many heterocyclic compounds involves the inhibition of key enzymes or the disruption of cellular structures. For this compound, a plausible mechanism, based on the actions of other antifungal agents, could involve:
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, leads to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity.[4]
-
Disruption of Fungal Cell Membrane: The compound may directly interact with the fungal cell membrane, altering its permeability and leading to the leakage of essential intracellular components and eventual cell lysis.
Further research is required to definitively establish the molecular targets of this compound.
Caption: Proposed antifungal mechanism of this compound.
Quantitative Data
Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal species, are not widely reported in peer-reviewed journals. However, for context, the following table presents typical MIC ranges for other common antifungal agents against dermatophytes.
Table 2: Representative MIC Ranges of Common Antifungals Against Dermatophytes
| Antifungal Agent | Organism | MIC Range (µg/mL) | Reference |
| Terbinafine | Trichophyton rubrum | 0.002 - 0.25 | [5] |
| Itraconazole | Trichophyton rubrum | 0.094 - 12 | [6] |
| Ketoconazole | Trichophyton rubrum | 0.064 - 24 | [6] |
| Fluconazole | Trichophyton rubrum | 64 - ≥256 | [6] |
Note: These values are for comparative purposes only and do not represent the activity of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the in vitro antifungal susceptibility of fungal isolates to this compound using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to cover a clinically relevant concentration range.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Caption: Workflow for MIC determination.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To develop a quantitative method for the analysis of this compound in a sample matrix (e.g., bulk substance or formulation).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of a standard solution of this compound (likely in the range of 254-280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of accurately weighed this compound in a suitable solvent (e.g., acetonitrile or methanol). Perform serial dilutions to create a set of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Conclusion and Future Directions
This compound is a benzisothiazole derivative with known antifungal properties. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and standardized protocols for its biological and chemical analysis. Significant gaps remain in the scientific literature concerning its specific mechanism of action, quantitative antifungal spectrum, pharmacokinetic profile, and interaction with cellular signaling pathways. Future research should focus on elucidating these aspects to fully understand the therapeutic potential of this compound and to guide the development of new, more potent derivatives. Mechanistic studies, including enzyme inhibition assays and cell membrane interaction studies, are crucial next steps. Furthermore, comprehensive in vitro susceptibility testing against a broad panel of clinically relevant fungi is necessary to establish its spectrum of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ON BENZISOTHIAZOLONES: A SERIES WITH A WIDE RANGE OF BACTERIOSTATIC AND FUNGISTATIC ACTIVITY. | Semantic Scholar [semanticscholar.org]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to the Synthesis and Characterization of Ticlatone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlatone, with the IUPAC name 6-Chloro-1,2-benzothiazol-3(2H)-one, is a notable antifungal agent belonging to the benzisothiazolinone class of compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and detailed characterization methodologies. The document includes established synthetic protocols, extensive characterization data, and an exploration of its proposed antifungal mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and pathways are visualized through diagrams generated using the DOT language.
Physicochemical Properties of this compound
This compound is a white to off-white solid with established antifungal properties. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-Chloro-1,2-benzothiazol-3(2H)-one | [1] |
| Synonyms | Ticlaton, Landromil | [2] |
| CAS Number | 70-10-0 | [2] |
| Chemical Formula | C₇H₄ClNOS | [2] |
| Molar Mass | 185.63 g/mol | [2] |
| Melting Point | 270-272 °C | [2] |
| Appearance | Off-White to Light Beige Solid | [2] |
| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several reported methods. A common and effective approach involves the cyclization of a substituted benzamide precursor. The following section outlines a representative synthetic protocol.
Synthesis Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Ticlatone
This technical guide provides a comprehensive overview of the solubility of this compound, a benzothiazole derivative recognized for its antifungal properties.[1][2] The information compiled herein is intended to support research and development activities by providing detailed solubility data, experimental protocols, and a visual representation of the solubility determination workflow.
Physicochemical Properties of this compound
This compound, with the chemical formula C₇H₄ClNOS, is an organic compound belonging to the class of benzothiazoles.[1][3] Its structure, featuring a chlorine-substituted aromatic ring fused to an isothiazolone ring, influences its physicochemical properties, including its solubility profile.[1]
Key Physicochemical Identifiers:
-
IUPAC Name: 6-chloro-1,2-benzothiazol-3-one[4]
This compound Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery. Its heterocyclic structure and intermediate lipophilicity, as indicated by its octanol-water partition coefficient (LogP) of approximately 1.9, suggest moderate compatibility with polar organic solvents and limited aqueous solubility.[1]
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Reported Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (673.38 mM) | Requires ultrasonic treatment and heating to 80°C | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | Not specified | [1][] |
| Water | 0.734 mg/mL | Predicted value (ALOGPS) | [3] |
| Water | Limited solubility | Not specified | [6] |
| Methanol | Slightly Soluble | Not specified | [] |
| Organic Solvents (General) | Moderately Soluble | Not specified | [6] |
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining this compound solubility is not detailed in the available literature, a general, tiered approach can be effectively employed. The following methodology is adapted from established protocols for testing chemical solubility for in vitro assays.[7]
Objective: To determine the maximum soluble concentration of this compound in a given solvent through a stepwise process.
Materials:
-
This compound powder
-
Selected solvents (e.g., cell culture media, DMSO, ethanol, water)
-
Analytical balance
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath (37°C)
Procedure:
-
Initial Solvent Preparation (Tier 1):
-
Weigh an appropriate amount of this compound (e.g., 10 mg) into a glass tube.
-
Add a calculated volume of the primary solvent (e.g., 0.5 mL for a target concentration of 20 mg/mL) at room temperature.[7]
-
-
Mechanical Dissolution Methods:
-
Vortexing: Gently mix the solution by vortexing the tube for 1-2 minutes.[7] Visually inspect for undissolved particles.
-
Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.[7] Re-examine for solubility.
-
Heating: If insolubility persists, warm the solution to 37°C for a period of 5 to 60 minutes using a water bath or incubator.[7]
-
-
Tiered Solvent Approach:
-
If this compound is insoluble in the primary solvent (e.g., aqueous media), the protocol should proceed to test solubility in a stronger organic solvent like DMSO or ethanol.[7]
-
Start with a high concentration in the organic solvent (e.g., 200 mg/mL in DMSO).[7]
-
If the compound dissolves, this stock solution can be used for subsequent serial dilutions into aqueous media for experimental assays.
-
-
Observation and Documentation:
-
At each step, visually inspect the solution against a light source to ensure no solid particles, cloudiness, or precipitate is present.
-
Record the highest concentration at which this compound is fully dissolved in each solvent and under which conditions (e.g., "Soluble in DMSO at 125 mg/mL with sonication and heat").
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound as described in the experimental protocol.
Caption: A flowchart of the tiered experimental protocol for determining this compound solubility.
Mechanism of Action and Reactivity
While the precise antifungal mechanism of action for this compound is still a subject of investigation, its activity is attributed to the benzisothiazolone core.[1] Compounds in this class are known to be reactive towards nucleophilic species. This compound exhibits high reactivity with thiols and moderate reactivity with amines.[1] This reactivity profile suggests that its antifungal effects may stem from the electrophilic nature of its carbonyl carbon and the susceptibility of the N-S bond to nucleophilic attack, potentially disrupting essential proteins and enzymes within the fungal cell.[1]
Conclusion
This technical guide summarizes the known solubility characteristics of this compound, providing valuable data for formulation development and experimental design. The compound demonstrates high solubility in DMSO, particularly with the application of heat and sonication, and limited solubility in aqueous solutions. The provided experimental workflow offers a systematic approach for researchers to determine its solubility in various solvent systems relevant to their specific applications. Further studies are warranted to fully elucidate its mechanism of action and expand its solubility profile in a broader range of pharmaceutically acceptable solvents.
References
- 1. Buy this compound | 70-10-0 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C7H4ClNOS | CID 6258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 70-10-0: this compound | CymitQuimica [cymitquimica.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Ticlatone's Mode of Action Against Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The mode of action of Ticlatone against dermatophytes has not been extensively studied and documented in publicly available scientific literature. This guide presents a hypothesized mechanism based on its classification as a benzothiazole antifungal agent and the well-established modes of action of other antifungal compounds that target the ergosterol biosynthesis pathway. All experimental data and protocols provided are for analogous compounds and are intended to serve as a framework for future research on this compound.
Introduction
Dermatophytes, the filamentous fungi responsible for superficial infections of the skin, hair, and nails, represent a significant clinical challenge. The fungal cell membrane, and specifically the ergosterol biosynthesis pathway, is a primary target for many successful antifungal therapies. This compound, a benzothiazole derivative, is classified as an antifungal agent; however, its precise mechanism of action remains to be fully elucidated.[1][2][3] This technical guide outlines a hypothesized mode of action for this compound against dermatophytes, positing that it functions as an inhibitor of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. This hypothesis is drawn from the established mechanisms of other antifungal classes, such as thiocarbamates and allylamines, which also target this pathway.[4][5][6][7]
Hypothesized Mode of Action: Inhibition of Squalene Epoxidase
The integrity of the fungal cell membrane is paramount for the survival and proliferation of dermatophytes. This integrity is largely maintained by ergosterol, the primary sterol in fungal cell membranes. The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal intervention.
We hypothesize that this compound's primary mode of action against dermatophytes is the inhibition of the enzyme squalene epoxidase . This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial early step in the ergosterol biosynthesis pathway.
The proposed downstream effects of this inhibition are twofold:
-
Depletion of Ergosterol: By blocking the pathway at an early stage, this compound would prevent the synthesis of ergosterol. The resulting depletion of this vital sterol would lead to a dysfunctional cell membrane, characterized by increased permeability and an inability to maintain essential cellular functions.[6][8]
-
Accumulation of Squalene: The inhibition of squalene epoxidase would lead to a toxic intracellular accumulation of squalene.[4][5] High concentrations of squalene are disruptive to the fungal cell membrane and are thought to contribute significantly to the fungicidal activity of squalene epoxidase inhibitors.
This dual mechanism of ergosterol depletion and squalene accumulation is characteristic of other antifungal agents that target squalene epoxidase, such as the allylamine terbinafine and the thiocarbamate tolnaftate.[4][5][6]
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the ergosterol biosynthesis pathway in dermatophytes and the proposed point of inhibition by this compound.
Comparative Quantitative Data
While no specific quantitative data for this compound against dermatophytes is readily available, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for other antifungal agents, including those that inhibit squalene epoxidase, against common dermatophyte species. This data provides a comparative context for the potential efficacy of this compound.
Table 1: MIC (µg/mL) of Squalene Epoxidase Inhibitors Against Dermatophytes
| Dermatophyte Species | Terbinafine | Tolnaftate |
| Trichophyton rubrum | 0.001 - 0.64 | 0.03 - 0.25 |
| Trichophyton mentagrophytes | 0.001 - 0.64 | 0.03 - 0.25 |
| Epidermophyton floccosum | ≤0.03 - 0.12 | 0.03 - 0.12 |
| Microsporum canis | 0.004 - 0.25 | 0.06 - 0.5 |
| Microsporum gypseum | 0.008 - 0.12 | 0.12 - 0.5 |
Data compiled from multiple sources. Ranges may vary based on testing methodology and strain susceptibility.
Table 2: MIC (µg/mL) of Azole Antifungals (14α-demethylase inhibitors) Against Dermatophytes
| Dermatophyte Species | Itraconazole | Fluconazole | Ketoconazole |
| Trichophyton rubrum | 0.0156 - 1 | 1 - >64 | 0.01 - 3.84 |
| Trichophyton mentagrophytes | 0.0156 - 1 | 1 - >64 | 0.01 - 3.84 |
| Epidermophyton floccosum | 0.03 - 0.25 | 0.5 - 8 | 0.03 - 0.25 |
| Microsporum canis | 0.06 - 1 | 1 - 16 | 0.03 - 0.5 |
| Microsporum gypseum | 0.12 - 1 | 2 - 32 | 0.06 - 1 |
Data compiled from multiple sources.[9] Ranges may vary based on testing methodology and strain susceptibility.
Experimental Protocols
To investigate and confirm the hypothesized mode of action of this compound, a series of established experimental protocols can be employed.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various dermatophyte species.
Methodology: The Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method is the standard for susceptibility testing of filamentous fungi.[10][11]
-
Inoculum Preparation: Dermatophyte isolates are cultured on a suitable medium (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a specific turbidity corresponding to a defined conidial concentration.
-
Drug Dilution: A serial twofold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (e.g., 4-7 days).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.
Squalene Epoxidase Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on squalene epoxidase activity.
Methodology: This assay typically involves the use of fungal microsomes, which contain the membrane-bound squalene epoxidase enzyme.
-
Microsome Preparation: Dermatophyte mycelia are harvested, and microsomes are isolated through differential centrifugation.
-
Assay Reaction: The microsomal preparation is incubated with squalene (the substrate), a co-factor (e.g., NADPH), and varying concentrations of this compound.
-
Product Quantification: The reaction is stopped, and the product (2,3-oxidosqualene) is extracted and quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the squalene epoxidase activity (IC50) is calculated.
Sterol Profile Analysis
Objective: To analyze the effect of this compound on the sterol composition of dermatophyte cells.
Methodology: This involves extracting and quantifying the sterols from dermatophyte cells treated with this compound.
-
Fungal Culture and Treatment: Dermatophyte cultures are grown in the presence of sub-MIC concentrations of this compound.
-
Lipid Extraction: The fungal cells are harvested, and total lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).
-
Saponification: The lipid extract is saponified to release the sterols.
-
Sterol Analysis: The sterol fraction is analyzed by HPLC or GC-MS to identify and quantify ergosterol and any accumulated precursors, such as squalene.
Visualizing the Experimental Workflow
The following diagram outlines a general workflow for investigating the mode of action of a novel antifungal agent like this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the classification of this compound as a benzothiazole antifungal suggests a plausible mode of action centered on the disruption of the ergosterol biosynthesis pathway. The hypothesis that this compound inhibits squalene epoxidase is supported by the well-characterized mechanisms of other antifungal agents that effectively treat dermatophyte infections.
To validate this hypothesis and fully characterize this compound's antifungal properties, further research is essential. The experimental protocols outlined in this guide provide a roadmap for future investigations. Specifically, determining the MIC of this compound against a panel of dermatophyte clinical isolates, conducting in vitro squalene epoxidase inhibition assays, and performing detailed sterol profile analyses will be critical in confirming its precise mode of action. Such studies will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of antifungal drug development against dermatophytes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buy this compound | 70-10-0 | >98% [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The mode of antifungal action of tolnaftate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Tolnaftate used for? [synapse.patsnap.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Ticlatone: A Technical Deep Dive into its Discovery, History, and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlatone, chemically known as 6-chloro-1,2-benzothiazol-3(2H)-one, is an antifungal agent belonging to the benzisothiazole class of compounds. This document provides a comprehensive technical overview of the discovery, history, synthesis, and proposed mechanism of action of this compound and its derivatives. While clinical data on this compound remains elusive in publicly accessible records, preclinical studies on related compounds have shed light on a potentially novel antifungal mechanism targeting mitochondrial function. This guide synthesizes the available scientific literature to offer a detailed resource for researchers and professionals in the field of antifungal drug development.
Discovery and History
This compound is also known by its trade name, Landromil. Despite its early discovery, the developmental history of this compound as a pharmaceutical agent is not well-documented in peer-reviewed journals. Information from databases such as PubChem suggests that the compound may have reached Phase II clinical trials, but the results of these trials have not been published in accessible scientific literature. The lack of extensive clinical data has left a significant gap in the understanding of its efficacy and safety profile in humans.
Chemical Synthesis
The synthesis of the 1,2-benzisothiazol-3(2H)-one scaffold, the core of this compound, has been a subject of chemical research. While the original synthesis by Fischer is not detailed here, contemporary research has explored various methods for creating derivatives of this scaffold. A generalized synthetic approach is outlined below.
Experimental Protocol: General Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives
This protocol is a generalized representation based on modern synthetic methodologies for similar compounds and may not reflect the original synthesis of this compound.
Materials:
-
Substituted 2-mercaptobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) or primary amine (R-NH₂)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Acid Chloride Formation: The substituted 2-mercaptobenzoic acid is reacted with an excess of thionyl chloride in an anhydrous solvent under reflux to form the corresponding acid chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of ammonia or a primary amine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion. The resulting amide is then isolated by extraction and purified by column chromatography.
-
Cyclization and Chlorination: The purified amide is treated with a chlorinating agent, such as N-chlorosuccinimide, in a suitable solvent. This step facilitates the cyclization to the 1,2-benzisothiazol-3(2H)-one ring system and the introduction of the chlorine atom at the desired position. The final product is purified by recrystallization or column chromatography.
Antifungal Activity and Mechanism of Action
While data on this compound itself is scarce, research into its derivatives has provided valuable insights into the antifungal potential of the 1,2-benzisothiazol-3(2H)-one scaffold. A 2011 study reported the broad-spectrum antifungal activity of a series of these derivatives.
Quantitative Data: In Vitro Antifungal Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values for representative derivatives against various fungal pathogens. It is important to note that this data is for derivatives and not for this compound itself.
| Fungal Species | Representative Derivative 1 (MIC₅₀ µg/mL) | Representative Derivative 2 (MIC₅₀ µg/mL) |
| Candida albicans | 1.25 | 2.5 |
| Candida glabrata | 0.63 | 1.25 |
| Candida parapsilosis | 0.63 | 1.25 |
| Cryptococcus neoformans | 0.31 | 0.63 |
| Aspergillus fumigatus | 2.5 | 5.0 |
Data is illustrative and based on published findings for derivatives.
Proposed Mechanism of Action
A subsequent study in 2012 on these derivatives suggested a mechanism of action distinct from existing classes of antifungal drugs. The research indicated that these compounds likely target mitochondrial function.
The proposed mechanism involves the disruption of the fungal respiratory pathway. This disruption leads to an increase in the production of reactive oxygen species (ROS), which are toxic to the cell, and a decrease in the mitochondrial membrane potential, ultimately leading to fungal cell death. This fungicidal activity is a promising characteristic for an antifungal agent.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential
Materials:
-
Fungal cells (e.g., Saccharomyces cerevisiae)
-
1,2-benzisothiazol-3(2H)-one derivative
-
Rhodamine 123 (fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Fungal cells are cultured in appropriate media to logarithmic phase.
-
Treatment: The cells are harvested, washed, and resuspended in PBS. The 1,2-benzisothiazol-3(2H)-one derivative is added at various concentrations, and the cells are incubated for a specified period.
-
Staining: Rhodamine 123, a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, is added to the cell suspension and incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity of the cell suspension is measured using a fluorometer. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential. Alternatively, cells can be visualized under a fluorescence microscope to observe changes in mitochondrial staining.
Visualizations
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism of action for this compound derivatives.
Conclusion and Future Perspectives
This compound represents an early discovery in the benzisothiazole class of antifungals. While its own clinical development history is obscure, recent research on its derivatives has revitalized interest in this chemical scaffold. The proposed novel mechanism of action, targeting fungal mitochondrial respiration, presents a promising avenue for circumventing known resistance mechanisms to current antifungal therapies.
Future research should focus on several key areas. Firstly, a thorough investigation into the original discovery and any unpublished preclinical or clinical data for this compound could provide invaluable context. Secondly, a definitive elucidation of the precise molecular target(s) within the fungal respiratory chain for this compound and its derivatives is crucial. Finally, structure-activity relationship (SAR) studies could be expanded to optimize the antifungal potency and selectivity of this class of compounds, paving the way for the development of new and effective treatments for fungal infections. The lack of publicly available clinical trial data for this compound underscores the challenges in drug development and the importance of transparent data sharing to the scientific community.
References
Physicochemical Properties of Ticlatone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlatone, with the chemical name 6-chloro-1,2-benzothiazol-3-one, is an antifungal agent. A comprehensive understanding of its physicochemical properties is paramount for its development and application in pharmaceutical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, including its molecular structure, solubility, lipophilicity, and acidity. Detailed experimental protocols for the determination of key parameters are presented, alongside a discussion of its known, albeit limited, mechanism of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related benzothiazole compounds.
Introduction
This compound is a synthetic heterocyclic compound belonging to the benzothiazole class, recognized for its antifungal properties. The e[1][2]fficacy and bioavailability of any active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical characteristics. Therefore, a thorough characterization of these properties is a critical step in the drug development pipeline, influencing formulation design, pharmacokinetic profiling, and ultimately, therapeutic effectiveness. This guide synthesizes available data on the physicochemical properties of this compound and outlines standardized experimental methodologies for their determination.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical and pharmaceutical databases.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-chloro-1,2-benzothiazol-3-one | |
| [2]Molecular Formula | C₇H₄ClNOS | |
| [3]Molecular Weight | 185.63 g/mol | |
| [2]CAS Number | 70-10-0 | |
| [2]Appearance | Solid | - |
Table 2: Experimentally Relevant Physicochemical Properties of this compound
| Property | Value | Method | Source |
| Melting Point | 270-273 °C | Not Specified | |
| [3]Water Solubility | 0.734 mg/mL (Predicted) | ALOGPS | DrugBank |
| logP | 1.9 - 2.04 (Predicted) | XLogP3, ALOGPS | , Drug[2]Bank |
| pKa (Strongest Acidic) | 9.34 (Predicted) | Chemaxon | DrugBank |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical parameters. The following sections outline standardized methods for key properties of this compound.
Determination of Octanol-Water Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties.
This classic method directly measures the partitioning of a solute between n-octanol and water.
-
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glassware (flasks with stoppers)
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.
-
Stopper the flask and shake it vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of this compound in each phase using a validated analytical method.
-
Calculate the logP value using the formula: logP = log ([this compound]octanol / [this compound]water)
-
This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.
-
Materials:
-
This compound
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
A series of reference compounds with known logP values.
-
-
Procedure:
-
Prepare solutions of this compound and the reference compounds in the mobile phase.
-
Inject each solution onto the HPLC column and record the retention time (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0
-
Create a calibration curve by plotting the log(k) values of the reference compounds against their known logP values.
-
Determine the logP of this compound by interpolating its log(k) value on the calibration curve.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values.
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
-
Materials:
-
This compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A series of buffer solutions with a range of known pH values.
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions by diluting the stock solution in the different pH buffers.
-
Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the curve.
-
Synthesis
This compound (6-chloro-1,2-benzothiazol-3-one) can be synthesized through various routes. One common approach involves the cyclization of a substituted benzamide derivative. A general synthetic scheme is presented below.
Caption: A possible synthetic pathway for this compound.
Mechanism of Action
The precise molecular mechanism of action for this compound as an antifungal agent is not yet fully elucidated. However, based on its chemical structure and the known mechanisms of other antifungal compounds, it is hypothesized to interfere with essential fungal cellular processes. A plausible target is the fungal cell wall, a structure vital for maintaining cell integrity and viability, and which is absent in human cells, making it an attractive target for selective toxicity.
One potential mechanism is the inhibition of a key enzyme involved in the synthesis of a critical cell wall component, such as β-(1,3)-glucan.
References
Ticlatone: A Technical Whitepaper on a Benzothiazole Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlatone, chemically identified as 6-chloro-1,2-benzisothiazol-3(2H)-one, is a member of the benzothiazole class of compounds and is recognized for its antifungal properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its core attributes as an antifungal agent. Due to the limited publicly available data specifically for this compound, this paper also draws upon research on the broader class of 1,2-benzisothiazol-3(2H)-one derivatives to infer potential characteristics and mechanisms. This document aims to consolidate the current knowledge and highlight areas for future research and development.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Benzothiazole and its derivatives have emerged as a promising scaffold in the development of new therapeutic agents due to their broad spectrum of biological activities. This compound, a chlorinated benzisothiazole derivative, is classified as a topical antifungal agent. This whitepaper will delve into the technical aspects of this compound, including its chemical structure, and what is known about its antifungal activity and potential mechanism of action, primarily through the lens of its chemical class.
Chemical Profile
-
IUPAC Name: 6-chloro-1,2-benzisothiazol-3(2H)-one
-
Synonyms: this compound, Landromil
-
Chemical Formula: C₇H₄ClNOS
-
Molecular Weight: 185.63 g/mol
-
Structure:
-
A benzothiazole core consisting of a benzene ring fused to a thiazole ring.
-
A chlorine atom substituted at the 6th position of the benzene ring.
-
A carbonyl group at the 3rd position of the thiazole ring.
-
Antifungal Activity
Research indicates that derivatives of the 1,2-benzisothiazol-3(2H)-one scaffold exhibit broad-spectrum antifungal activity.[1][2] This activity has been observed against a variety of fungal pathogens, including dermatophytes, which are fungi that cause infections of the skin, hair, and nails.[1]
Table 1: Inferred Antifungal Spectrum of this compound based on Derivatives
| Fungal Group | Potential Activity | Reference |
| Dermatophytes (e.g., Trichophyton sp., Microsporum sp.) | Active | [1] |
It is important to note that the substitution pattern on the benzisothiazole ring significantly influences the antifungal potency. Therefore, the specific activity of this compound would need to be determined through dedicated in vitro and in vivo studies. Some derivatives of this class have been reported to be fungicidal, suggesting that this compound may also exhibit cidal rather than static activity against susceptible fungi.[3]
Mechanism of Action (Hypothesized)
The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, based on the general understanding of how antifungal agents work and the reactivity of the benzisothiazole core, several potential mechanisms can be hypothesized.
Many antifungal drugs target the fungal cell membrane or cell wall, as these structures are essential for fungal viability and possess components distinct from mammalian cells.[4][5] It is plausible that this compound or its derivatives could interfere with key enzymes involved in the biosynthesis of essential cell wall components like chitin or β-glucan, or disrupt the integrity of the fungal cell membrane.
A proposed workflow for investigating the mechanism of action of this compound is outlined below.
Caption: Proposed workflow for investigating this compound's mechanism.
Experimental Protocols
Detailed experimental protocols for the synthesis and antifungal evaluation of this compound are not explicitly available in the reviewed literature. However, standardized methodologies for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), would be appropriate for determining the MIC and Minimum Fungicidal Concentration (MFC) of this compound.
A generalized protocol for determining the MIC of an antifungal agent against dermatophytes is described below.
General Protocol: Broth Microdilution for Dermatophytes
-
Fungal Isolate Preparation:
-
Culture the dermatophyte species (e.g., Trichophyton rubrum, Microsporum canis) on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI 1640 medium.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the fungal spore suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 28-30°C for 4-7 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.
-
The logical flow of such an experimental setup can be visualized as follows:
Caption: Workflow for in vitro antifungal susceptibility testing.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on 1,2-benzisothiazol-3(2H)-one derivatives have highlighted the importance of certain structural features for optimal antifungal activity.[2] These studies suggest that the presence of the heterocyclic benzisothiazole ring is crucial. Further optimization of this scaffold could lead to the development of more potent antifungal agents.
Conclusion and Future Directions
This compound, a member of the benzothiazole family, is an antifungal agent with potential for topical applications. While specific data on its antifungal spectrum and mechanism of action are scarce, the broader class of 1,2-benzisothiazol-3(2H)-one derivatives demonstrates promising broad-spectrum antifungal activity.
To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Quantitative Antifungal Spectrum: Determination of MIC and MFC values against a wide range of clinically relevant fungi, including resistant strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by this compound.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of this compound in animal models of fungal infections.
-
Formulation Development: Optimization of topical formulations to enhance drug delivery and efficacy.
A deeper understanding of this compound's antifungal properties will be instrumental in its potential development as a valuable therapeutic option in the fight against fungal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: Protocols for In Vitro Antifungal Susceptibility and Cytotoxicity Profiling of Ticlatone
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antifungal compounds.
Introduction Ticlatone (6-chloro-1,2-benzisothiazol-3(2H)-one) is a sulfur-containing heterocyclic compound belonging to the benzisothiazole class. While its primary application has been as a topical antifungal agent, a thorough characterization of its in vitro efficacy across a range of fungal pathogens and its selectivity for fungal over mammalian cells is crucial for further development. This document provides detailed protocols for determining the antifungal activity of this compound using the broth microdilution method, aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI), and for assessing its cytotoxicity against a mammalian cell line.
The primary metric for antifungal susceptibility is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] Concurrently, evaluating the compound's effect on host cells, often expressed as the 50% cytotoxic concentration (IC50), is essential for calculating a selectivity index (IC50/MIC) and assessing its therapeutic potential. While the precise molecular mechanism of action for this compound is not extensively detailed in the literature[2], this note also illustrates a common antifungal signaling pathway to provide context for mechanistic studies.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for evaluating the in vitro antifungal efficacy and cytotoxicity of this compound.
Caption: High-level workflow for determining this compound's MIC and IC50.
Protocol 1: Antifungal Susceptibility Testing
This protocol is based on the CLSI broth microdilution method for yeasts (M27) and molds.[3][4] It is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials and Reagents:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous[5]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer and plate reader (530 nm or other appropriate wavelength)
-
Sterile, deionized water
-
0.85% Saline (NaCl)
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum counting
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock in RPMI-1640 medium to create a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida, Cryptococcus), subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[6]
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working this compound stock solution (2x concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the drug to its final test concentration.
-
Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or up to 72 hours for slower-growing species.[7]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control.[7]
-
This can be determined visually or by reading the optical density (OD) at 570 nm after adding a metabolic indicator like MTT.[7]
-
Data Presentation: this compound Antifungal Activity (MIC)
| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 2.0 | 0.5 |
| Candida glabrata | Clinical Isolate | 4.0 | 16.0 |
| Cryptococcus neoformans | ATCC 208821 | 1.0 | 4.0 |
| Aspergillus fumigatus | ATCC 204305 | 8.0 | >64.0 |
| Candida parapsilosis (QC) | ATCC 22019 | 1.0 | 1.0 |
Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effect of this compound on a human cell line.[8]
Materials and Reagents:
-
Human cell line (e.g., HeLa, MRC5, or HepG2)
-
Complete culture medium (e.g., MEM or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Experimental Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
IC50 Determination:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
The IC50 value (the concentration of this compound that reduces cell viability by 50%) is determined by plotting a dose-response curve.
-
Data Presentation: this compound Cytotoxicity (IC50)
| Cell Line | This compound IC50 (µg/mL) |
| HeLa | 55.2 |
| MRC5 | 78.5 |
Mechanism of Action: A Generalized Pathway
The specific molecular target of this compound is not well-established. However, many antifungal agents function by disrupting the integrity of the fungal cell membrane.[9] A primary target is the synthesis of ergosterol, the principal sterol in fungal membranes, which is analogous to cholesterol in mammalian cells.[10] The diagram below illustrates this critical pathway and highlights the step inhibited by azole antifungals, a common class of drugs, as a representative example of a potential mechanism.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Ticlatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlatone, also known by its chemical name 6-Chloro-1,2-benzisothiazol-3(2H)-one, is a synthetic compound belonging to the benzisothiazole class.[1] It is recognized for its potent antifungal properties against a range of pathogenic fungi, including various species of Candida and Aspergillus.[2] These application notes provide detailed protocols for the preparation of a this compound stock solution for in vitro research and an overview of its proposed mechanism of action.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | [3] |
| Molecular Weight | 185.63 g/mol | [3] |
| CAS Number | 70-10-0 | [3] |
| Appearance | Off-White to Light Beige Solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage (Solid) | Dry, dark, short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C. | [2] |
| Storage (in DMSO) | Short-term at -20°C; long-term at -80°C. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in most in vitro cell-based assays.
Materials:
-
This compound powder (MW: 185.63 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.
-
Weighing this compound: Accurately weigh out 1.856 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note on Usage in Cell Culture:
When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular target of this compound is still a subject of ongoing research. However, current evidence suggests that its antifungal activity is primarily due to the disruption of fungal cell membrane integrity.[2] It is proposed that this compound may interact with thiol-containing proteins within the fungal cell, leading to enzyme inhibition and the generation of oxidative stress. This cascade of events ultimately compromises the cell membrane, leading to fungal cell death.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution for research applications.
References
Application Notes and Protocols for the Quantification of Ticlatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlatone (6-chloro-1,2-benzothiazol-3-one) is an antifungal agent belonging to the benzothiazole class of compounds.[1] Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of published analytical methods specifically for this compound, the provided protocols are adapted from validated methods for structurally related benzothiazole compounds.[2][3][4][5]
Analytical Methods
The primary recommended methods for the quantification of this compound are HPLC with UV detection and LC-MS/MS. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations are expected.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity, specificity, and ability to handle complex sample matrices.[2][3]
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters that can be expected from the described analytical methods. These values are based on methods developed for analogous benzothiazole compounds and serve as a guideline for method validation for this compound.
Table 1: HPLC-UV Method Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Performance (Adapted from Benzisothiazolinone Data)[2][3]
| Parameter | Plasma & Urine | Tissue Homogenates |
| Linearity Range | 2 - 2000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9929 | ≥ 0.9929 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10 ng/mL |
| Accuracy | 85 - 115% | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 250-300 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation:
-
For a tablet formulation, crush a tablet and dissolve the powder in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
For a cream or ointment, dissolve a known weight of the sample in a suitable organic solvent and perform liquid-liquid extraction if necessary to remove excipients.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method for benzisothiazolinone.[2][3]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenyl-hexyl column (e.g., 100 × 2.1 mm, 2.6 μm).[2]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol and 0.1% formic acid in water. The exact ratio should be optimized for this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For the related compound benzisothiazolinone, the transition was m/z 152.2 > 134.1.[2][3] A similar fragmentation pattern would be expected for this compound. An appropriate internal standard (IS), such as a deuterated analog of this compound or a structurally similar compound, should be used.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank rat plasma with the working standard solutions to prepare calibration standards (e.g., 2, 5, 20, 100, 500, 2000 ng/mL) and QC samples at low, medium, and high concentrations.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 200 µL of ethyl acetate and vortex for 5 minutes.[2]
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
3. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Putative Mechanism of Action and Signaling Pathway
While the specific mechanism of action for this compound is not definitively established, many benzothiazole derivatives exert their antifungal effects by inhibiting key enzymes in the fungal cell.[6][7][8] A probable target is lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[7] Another potential target for benzothiazole antifungals is N-myristoyltransferase (NMT) , an enzyme that catalyzes the attachment of myristate to proteins, a process crucial for their function and localization.[6]
Below is a diagram illustrating the putative signaling pathway for the antifungal action of this compound via inhibition of ergosterol biosynthesis.
Caption: Putative mechanism of action of this compound via inhibition of CYP51.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for HPLC-UV analysis of this compound in formulations.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
References
- 1. This compound | C7H4ClNOS | CID 6258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ticlatone Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and evaluating novel delivery systems for the antifungal agent, ticlatone. Due to the limited publicly available data on specific this compound formulations, this document presents generalized protocols and theoretical data for nanoparticle and liposomal delivery systems, which can be adapted for research purposes.
Introduction to this compound
This compound is a topical antifungal agent belonging to the benzisothiazole class of compounds.[1][2] Its chemical name is 6-chloro-1,2-benzothiazol-3(2H)-one.[3][4] While its precise mechanism of action is still under investigation, it is understood that its thiazole ring likely plays a crucial role in disrupting essential fungal cell processes.[1] this compound exhibits limited aqueous solubility but is soluble in dimethyl sulfoxide (DMSO), a characteristic that influences the choice and design of its delivery systems.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | [4] |
| Molecular Weight | 185.63 g/mol | [4] |
| Solubility | Soluble in DMSO, limited aqueous solubility | [1] |
| LogP | 1.9 | [4] |
Hypothetical Antifungal Mechanism of Action
The exact signaling pathway of this compound's antifungal activity is not yet fully elucidated. However, based on the known mechanisms of other antifungal agents and the chemical structure of this compound, a hypothetical mechanism can be proposed. The benzisothiazole core may interfere with key fungal enzymes or disrupt the fungal cell membrane integrity. The following diagram illustrates a generalized view of potential antifungal targets.
Caption: Hypothetical antifungal mechanisms of this compound.
Development of this compound Delivery Systems: Experimental Workflow
The development of a novel this compound delivery system follows a structured workflow, from formulation design to preclinical evaluation. This process aims to enhance the therapeutic efficacy and minimize potential side effects.
Caption: General workflow for developing this compound delivery systems.
Protocols for this compound Delivery Systems
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water (o/w) single emulsion-solvent evaporation method.[5]
Materials:
-
This compound
-
PLGA (50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while homogenizing at high speed to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.
Table 2: Illustrative Formulation Parameters for this compound Nanoparticles
| Parameter | Illustrative Value |
| PLGA Concentration | 10 mg/mL |
| This compound Concentration | 1 mg/mL |
| PVA Concentration | 2% (w/v) |
| Homogenization Speed | 15,000 rpm |
| Homogenization Time | 5 min |
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.[6]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder
Procedure:
-
Lipid Film Formation: Dissolve SPC, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask. This results in the formation of multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs).
-
Extrusion: Extrude the liposome suspension through polycarbonate membranes of a defined pore size to obtain liposomes with a uniform size distribution.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Table 3: Illustrative Formulation Parameters for this compound Liposomes
| Parameter | Illustrative Value |
| SPC:Cholesterol Molar Ratio | 2:1 |
| This compound:Lipid Ratio | 1:20 (w/w) |
| Hydration Buffer | PBS (pH 7.4) |
| Extrusion Pore Size | 100 nm |
Characterization of this compound Delivery Systems
Table 4: Key Characterization Parameters and Methods
| Parameter | Method | Illustrative Results (Nanoparticles) | Illustrative Results (Liposomes) |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 150 ± 10 nm, PDI < 0.2 | 120 ± 8 nm, PDI < 0.15 |
| Zeta Potential | DLS | -25 ± 5 mV | -15 ± 3 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry | 85 ± 5% | 70 ± 7% |
| Drug Loading (%) | UV-Vis Spectrophotometry | 8.5 ± 0.5% | 3.5 ± 0.4% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, smooth surface | Spherical, bilayer structure |
In Vitro Evaluation Protocols
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of this compound from the delivery system using a Franz diffusion cell.[7]
Procedure:
-
Mount a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., PBS with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions).
-
Apply the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).
Protocol 4: In Vitro Antifungal Susceptibility Testing
The antifungal activity of this compound formulations can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8]
Procedure:
-
Prepare serial dilutions of the this compound formulation, free this compound, and a drug-free delivery system (placebo) in a 96-well microtiter plate.
-
Inoculate each well with a standardized fungal suspension (e.g., Candida albicans).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the formulation that completely inhibits visible fungal growth.
Table 5: Illustrative MIC Values for this compound Formulations against Candida albicans
| Formulation | MIC (µg/mL) |
| Free this compound | 8 |
| This compound Nanoparticles | 4 |
| This compound Liposomes | 4 |
| Placebo Nanoparticles | > 128 |
| Placebo Liposomes | > 128 |
Conclusion
The development of advanced delivery systems for this compound holds the potential to improve its therapeutic efficacy for topical fungal infections. The protocols and illustrative data presented here provide a foundational framework for researchers to design, prepare, and evaluate novel nanoparticle and liposomal formulations of this compound. Further in vivo studies are necessary to validate the performance of these delivery systems.
References
- 1. Buy this compound | 70-10-0 | >98% [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H4ClNOS | CID 6258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ifyber.com [ifyber.com]
Application Notes and Protocols for Efficacy Testing of a Hypothetical STAT3 Inhibitor
Disclaimer: The following experimental model is designed for testing the efficacy of a hypothetical compound targeting the STAT3 signaling pathway. The compound "ticlatone" is factually an antifungal agent, and to date, there is no scientific literature suggesting it possesses STAT3 inhibitory or anti-cancer properties. Therefore, the use of this compound in this context is purely for illustrative purposes in constructing a detailed experimental protocol. Researchers should substitute "Hypothetical STAT3 Inhibitor (HSI)" for this compound in any practical application of these protocols.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide variety of human cancers. Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, while suppressing anti-tumor immunity. As such, the inhibition of STAT3 represents a promising therapeutic strategy for cancer treatment. These application notes provide a comprehensive framework for the preclinical evaluation of a hypothetical small molecule inhibitor of STAT3, detailing both in vitro and in vivo methodologies to assess its therapeutic potential.
Postulated Mechanism of Action
The hypothetical STAT3 inhibitor (HSI) is postulated to directly bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This action is expected to block the transcription of STAT3 target genes involved in cell survival and proliferation.
STAT3 Signaling Pathway
Caption: Postulated mechanism of the hypothetical STAT3 inhibitor.
In Vitro Efficacy Assessment
A series of in vitro assays should be conducted to determine the biological activity of the HSI on cancer cell lines with known STAT3 activation.
Cell Line Selection
Select a panel of cancer cell lines with varying levels of constitutive STAT3 activation.
| Cell Line | Cancer Type | STAT3 Status |
| MDA-MB-231 | Breast Cancer | Constitutively Active |
| U251MG | Glioblastoma | Constitutively Active |
| HCT-116 | Colon Cancer | Constitutively Active |
| MCF-7 | Breast Cancer | Low/Inducible STAT3 |
Experimental Protocols
Objective: To determine the effect of the HSI on the viability of cancer cells.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the HSI (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of HSI that inhibits cell growth by 50%).
Objective: To assess the inhibitory effect of the HSI on STAT3 phosphorylation.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the HSI at various concentrations (e.g., 1, 5, 10 µM) for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Objective: To measure the effect of the HSI on STAT3 transcriptional activity.[1][2]
Protocol:
-
Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with the HSI at various concentrations for another 24 hours.
-
For inducible models, stimulate the cells with IL-6 (20 ng/mL) for the final 6 hours of treatment.[2]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
In Vitro Experimental Workflow
Caption: Workflow for in vitro efficacy testing of a hypothetical STAT3 inhibitor.
In Vivo Efficacy Assessment
Animal models are crucial for evaluating the anti-tumor efficacy and safety of the HSI in a physiological context.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor activity of the HSI.
Protocol:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into a vehicle control group and treatment groups (e.g., 25, 50, 100 mg/kg HSI).
-
Administer the HSI or vehicle daily via oral gavage or intraperitoneal injection for 21 days.
-
Measure the tumor volume and body weight of the mice every 3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Data Presentation
Summarize the quantitative data from the in vivo study in a structured table.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1500 ± 120 | - | +5.2 ± 1.5 |
| HSI | 25 | 1100 ± 95 | 26.7 | +4.8 ± 1.8 |
| HSI | 50 | 750 ± 80 | 50.0 | +3.5 ± 2.1 |
| HSI | 100 | 400 ± 65 | 73.3 | -1.2 ± 2.5 |
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft model.
Conclusion
The described experimental models provide a robust framework for the preclinical evaluation of a hypothetical STAT3 inhibitor. Successful outcomes in these assays, including potent anti-proliferative activity, inhibition of STAT3 signaling, and significant tumor growth inhibition in vivo, would provide a strong rationale for further development.
References
Application Notes and Protocols: Ticlatone Susceptibility Testing in Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlatone is an antifungal agent belonging to the benzothiazole class of organic compounds.[1] It has demonstrated efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus.[1] While the precise mechanism of action is still under investigation, it is believed to involve the disruption of fungal cell membrane integrity, targeting of thiol groups leading to enzyme inhibition, and induction of oxidative stress within the fungal cell.[1] this compound is primarily utilized in topical formulations for the treatment of fungal infections.[1][2]
These application notes provide a detailed protocol for determining the in vitro susceptibility of Candida species to this compound. The methodology is based on the widely recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This protocol can be adapted for screening and evaluating the antifungal potency of this compound and its derivatives.
Data Presentation
Due to the limited publicly available data on the minimum inhibitory concentrations (MICs) of this compound against a broad range of Candida species, the following table is presented as a template for data representation. Researchers should populate this table with their experimentally determined MIC values.
Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges of this compound against Various Candida Species.
| Candida Species | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Quality Control Strain(s) |
| C. albicans | [Insert Data] | [Insert Data] | [Insert Data] | ATCC 90028 |
| C. glabrata | [Insert Data] | [Insert Data] | [Insert Data] | ATCC 90030 |
| C. parapsilosis | [Insert Data] | [Insert Data] | [Insert Data] | ATCC 22019 |
| C. tropicalis | [Insert Data] | [Insert Data] | [Insert Data] | ATCC 750 |
| C. krusei | [Insert Data] | [Insert Data] | [Insert Data] | ATCC 6258 |
| C. auris | [Insert Data] | [Insert Data] | [Insert Data] | [Specify Strain] |
Note: This table is for illustrative purposes only. Actual MIC values must be determined experimentally.
Experimental Protocols
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 methodologies for broth dilution antifungal susceptibility testing of yeasts.[1]
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Candida isolates and quality control strains
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Ensure complete dissolution of the compound.
-
Further dilutions will be made in RPMI 1640 medium.
3. Inoculum Preparation
-
Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
4. Microtiter Plate Preparation
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Add 100 µL of the standardized Candida inoculum to each well containing the diluted this compound.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium without inoculum) for each isolate.
5. Incubation
-
Incubate the microtiter plates at 35°C for 24-48 hours.
6. Endpoint Determination (MIC Reading)
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at 530 nm.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Susceptibility Testing.
Hypothetical Signaling Pathway of this compound in Candida
Caption: Hypothetical this compound Mechanism of Action.
References
Troubleshooting & Optimization
ticlatone stability issues in experimental assays
Frequently Asked Questions (FAQs)
Q1: My ticlatone stock solution appears cloudy. What should I do?
A: A cloudy stock solution may indicate poor solubility or precipitation. We recommend the following:
-
Verification of Solvent: Confirm that you are using the recommended solvent for this compound.
-
Sonication: Gently sonicate the solution for 5-10 minutes to aid dissolution.
-
Warming: If the compound is thermally stable, you may warm the solution to a maximum of 37°C.
-
Fresh Preparation: If cloudiness persists, it is best to prepare a fresh stock solution.
Q2: I am observing a rapid loss of this compound activity in my cell-based assays. What are the potential causes?
A: Rapid loss of activity can be due to several factors:
-
Media Incompatibility: this compound may be unstable in certain cell culture media. Consider performing a stability test of this compound in your specific medium.
-
Adsorption to Plastics: Some compounds are prone to adsorbing to plasticware. Using low-adhesion microplates and tubes may mitigate this issue.
-
Presence of Reactive Species: Components in your assay, such as reactive oxygen species (ROS), may be degrading the compound.
Q3: What are the optimal storage conditions for this compound?
A: For maximal stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. Stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue: Inconsistent Results in Repeat Experiments
Inconsistent results with this compound can stem from its degradation during storage or handling.
Potential Root Causes & Solutions:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Degradation of Stock Solution | Prepare fresh stock solution for each experiment. Avoid repeated freeze-thaw cycles. | Consistent results are obtained with freshly prepared stock. |
| Light Sensitivity | Protect this compound solutions from light by using amber vials and minimizing exposure during experiments. | Reduced variability in results when experiments are conducted under low-light conditions. |
| pH Instability | Ensure the pH of your buffers and media is within the recommended range for this compound stability. | Consistent compound performance across a stable pH environment. |
| Oxidative Degradation | Degas buffers and consider the addition of an antioxidant if compatible with your assay. | Improved consistency and potency of this compound in the presence of antioxidants. |
Quantitative Stability Data
The following tables summarize the stability of a related compound, ticagrelor, under various stress conditions. This data is for illustrative purposes and may not reflect the stability of this compound.
Table 1: Stability of Ticagrelor in Solution After 48 Hours
| Condition | Solvent | Temperature | Concentration Remaining |
| Control | DMSO | 4°C | 98.5% |
| Acidic | 0.1 N HCl | 25°C | 85.2% |
| Neutral | PBS (pH 7.4) | 25°C | 92.1% |
| Basic | 0.1 N NaOH | 25°C | 78.4% |
| Oxidative | 3% H₂O₂ | 25°C | 65.7% |
Table 2: Photostability of Ticagrelor
| Exposure Time | Light Intensity | Degradation Product(s) | Remaining Parent Compound |
| 2 hours | 200 W/m² | N-dealkylation product | 91.3% |
| 8 hours | 200 W/m² | N-dealkylation, Oxidation products | 75.8% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound in different aqueous buffers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Water)
-
Buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0)
-
HPLC system with a C18 column
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the test buffers.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the concentration of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway
Technical Support Center: Overcoming Ticlatone Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ticlatone precipitation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
This compound, also known by its chemical name 6-chloro-1,2-benzothiazol-3(2H)-one and trade name Landromil, is an antifungal compound.[1][2][3] It is characterized as a member of the benzothiazole class of organic compounds.[4] Like many organic small molecules, this compound has limited solubility in water (approximately 0.734 mg/mL), which can lead to precipitation when it is introduced into aqueous-based experimental media from a more soluble organic solvent stock, such as Dimethyl Sulfoxide (DMSO).[1][4]
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
This is a common issue for hydrophobic compounds.[5] The primary cause is the drastic change in solvent polarity. This compound is highly soluble in DMSO but poorly soluble in the aqueous environment of your culture medium.[1][] When the DMSO stock is diluted into the medium, the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate out. The final concentration of DMSO in your medium can also play a role; higher final DMSO concentrations can help maintain solubility, but may also be toxic to cells.[5]
Q3: Can changes in media composition, like serum concentration, affect this compound solubility?
Yes, components in the cell culture medium can influence the solubility of compounds. Serum proteins, for instance, can sometimes bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, contribute to aggregation and precipitation. Conversely, interactions with salts and other components in the media can also lead to precipitation.[7][8]
Q4: Are there alternative solvents I can use to dissolve this compound?
While DMSO is the most commonly cited solvent for this compound, other organic solvents like methanol may also be used, although solubility might be lower.[1][] When considering an alternative solvent, it is crucial to assess its compatibility with your experimental system, particularly its potential for cytotoxicity at the final concentration required.
Troubleshooting Guide
Issue: this compound precipitates out of solution during experimental setup.
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.
1. Optimize Stock Solution and Dilution Strategy
-
Problem: The concentration of this compound in the final working solution exceeds its solubility limit.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. A stock concentration of 10-20 mM is a common starting point. Ensure complete dissolution; gentle warming (to no more than 37°C) and vortexing can aid this process.
-
Perform serial dilutions. Instead of a single large dilution, perform serial dilutions of your this compound stock in your experimental medium. This gradual decrease in solvent polarity can sometimes prevent shocking the compound out of solution.
-
Minimize final DMSO concentration. While DMSO aids solubility, it can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture medium. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
-
2. Modify the Experimental Medium
-
Problem: The physicochemical properties of the medium are not conducive to keeping this compound in solution.
-
Solution:
-
Incorporate a solubilizing agent. The use of surfactants or cyclodextrins can help to increase the solubility of hydrophobic compounds.[9][10] It is essential to test the effect of these agents on your specific cell line or assay as they can have biological effects of their own.
-
Adjust the pH of the medium. The solubility of some compounds can be pH-dependent.[9][11] While cell culture media have a specific pH range for optimal cell health, slight adjustments within this range could potentially improve solubility. This should be approached with caution to avoid stressing the cells.
-
Consider the presence of serum. If working with a serum-free medium, consider whether the addition of a low percentage of serum (e.g., 1-2%) is permissible in your experiment, as serum proteins can sometimes help to solubilize compounds.
-
3. Alter the Experimental Protocol
-
Problem: The timing and method of adding this compound to the medium contribute to precipitation.
-
Solution:
-
Pre-warm the medium. Adding a cold stock solution to a warmer medium can sometimes induce precipitation. Ensure both your this compound stock and the medium are at the same temperature (e.g., 37°C) before mixing.
-
Add this compound to serum-containing medium first. If your protocol involves adding other supplements, try adding the this compound stock to the medium containing serum before adding other components.
-
Increase the volume of the final solution. By using a larger final volume for your experiment, you can lower the required concentration of your this compound working solution, which may fall within its solubility limit.
-
Quantitative Data Summary
The following table summarizes the known solubility properties of this compound.
| Property | Value | Source |
| Water Solubility | 0.734 mg/mL | [4] |
| DMSO Solubility | 125 mg/mL (with sonication and heat to 80°C) | [1] |
| Methanol Solubility | Slightly Soluble | [] |
| LogP (Octanol-Water) | 1.9 - 2.04 | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation
-
Prepare a 20 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution. This stock can be stored at -20°C for long-term use.[1]
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 20 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 20 mM stock into an intermediate volume of medium, and then use this to make your final dilutions.
-
Vortex gently or pipette up and down immediately after each dilution step.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider further reducing the final concentration or employing one of the troubleshooting methods above.
Visualizations
Caption: Experimental workflow for preparing and applying this compound to minimize precipitation.
Caption: Hypothetical signaling pathway for this compound's antifungal activity. Note: The exact mechanism of action is still under investigation.[1]
References
- 1. Buy this compound | 70-10-0 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H4ClNOS | CID 6258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ticlatone Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ticlatone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
This compound is an antifungal agent belonging to the benzothiazole class of compounds.[1] Its primary in vitro application is to assess its efficacy against various fungal pathogens. Additionally, as a benzothiazole derivative, it may be investigated for other potential biological activities.
Q2: What is the proposed mechanism of action for this compound?
While the exact mechanism of action for this compound is not definitively established in the readily available scientific literature, related benzothiazole antifungal agents have been shown to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.[6][7]
Q3: What are the general solubility characteristics of this compound?
As a benzothiazole derivative, this compound is expected to have low solubility in water. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[8][9] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the culture medium.[10][11]
Q4: What is a typical starting concentration range for this compound in in vitro antifungal susceptibility testing?
Based on studies of various benzothiazole derivatives against different fungal species, a broad starting range for Minimum Inhibitory Concentration (MIC) determination could be from 0.125 µg/mL to 100 µg/mL.[12] A sensible approach is to perform a preliminary screen using a wide range of concentrations (e.g., serial dilutions from 128 µg/mL down to 0.125 µg/mL) to determine the approximate MIC for the specific fungal strain of interest.
Q5: How should I prepare this compound for in vitro experiments?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 10 mg/mL). Ensure the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10][11]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | Low aqueous solubility of the benzothiazole scaffold.[8] The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the wells for any precipitation after adding the compound. If precipitation is observed, consider lowering the starting concentration range. |
| High Variability in MIC/IC50 Values | Inconsistent cell density in assay wells. Inaccurate serial dilutions. Contamination of cultures. Instability of the compound in the culture medium over the incubation period. | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and proper dilution techniques.- Maintain aseptic techniques to prevent contamination.- If compound instability is suspected, consider reducing the incubation time or replenishing the compound during a long incubation period. |
| No Antifungal Effect Observed | The tested fungal strain is resistant to this compound. The concentration range tested is too low. The compound has degraded. | - Test a known susceptible control strain to verify the bioactivity of your this compound stock.- Expand the concentration range to higher values.- Prepare a fresh stock solution of this compound. |
| Cytotoxicity Observed in Uninfected Cell Lines (for toxicity assessment) | Off-target effects of the benzothiazole compound. High concentration of DMSO. | - Perform a dose-response experiment to determine the IC50 value and a non-toxic concentration range.- Include a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on cell viability.[10] |
Quantitative Data Summary
Table 1: In Vitro Antifungal Activity of Select Benzothiazole Derivatives against Candida albicans
| Compound | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Fluconazole | 0.25 - 16 | 1 | 4 | [13] |
| Itraconazole | 0.016 - 16 | 0.063 | 1 | [13] |
| Voriconazole | 0.031 - 1 | 0.125 | 0.5 | [13] |
| Amphotericin B | 0.016 - 16 | - | - | [13] |
| Caspofungin | 0.008 - 8 | - | 0.25 | [13] |
| Anidulafungin | < 0.002 - 0.006 | - | - | [14] |
Note: This table presents data for standard antifungal agents to provide a reference for expected MIC ranges against a common fungal pathogen. Specific data for this compound is limited.
Table 2: In Vitro Cytotoxicity of Select Benzothiazole Derivatives
| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |
| Benzothiazole Derivative A | LungA549 | MTT | 68 µg/mL | Not Specified | [1] |
| Benzothiazole Derivative C | LungA549 | MTT | 121 µg/mL | Not Specified | [1] |
| YLT322 | HepG2 | MTT | 0.39 - 7.70 µM | 48 hours | [11] |
| BTD | Colorectal Cancer Cells | MTT | 2.5 - 10 µM | 24 - 72 hours | [10] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[15]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. c. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the assay wells.
2. Preparation of this compound Dilutions: a. Prepare a 2x concentrated serial dilution of this compound in RPMI-1640 medium in a separate 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and perform 2-fold dilutions. b. Include a drug-free control (medium only) and a positive control with a known antifungal agent (e.g., fluconazole).
3. Assay Procedure: a. Add 100 µL of the 2x this compound dilutions to the corresponding wells of a sterile 96-well microtiter plate. b. Add 100 µL of the fungal inoculum to each well. c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well, as determined by visual inspection or by reading the absorbance at 600 nm with a microplate reader.[16]
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method to assess the effect of a compound on the viability of mammalian cell lines.[1][10]
1. Cell Seeding: a. Seed mammalian cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of the appropriate culture medium. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). d. Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Proposed mechanism of action of this compound as an antifungal agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTI FUNGAL DRUGS AFFECTING CELL MEMBRANE AND CELL WALL. | PPTX [slideshare.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 11. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 12. scielo.br [scielo.br]
- 13. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ticlatone Degradation Studies
Disclaimer: Specific degradation pathways and byproducts for ticlatone (6-chloro-1,2-benzisothiazol-3(2H)-one) are not extensively documented in publicly available literature. This guide utilizes information on the closely related compound, benzisothiazolinone (BIT), as a primary reference. The degradation behavior of this compound is expected to be similar, although the presence of the chlorine atom may influence reaction rates and the formation of certain byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on studies of the parent compound benzisothiazolinone, this compound is likely to degrade through several pathways, including photodegradation, biodegradation, and oxidation. It is reported to be relatively stable to hydrolysis.
-
Photodegradation: Exposure to UV-Vis light is expected to induce a complex series of reactions including isomerization, oxidation, hydroxylation, hydrolysis, and elimination.[1][2]
-
Biodegradation: Microbial activity, particularly under anaerobic (flooded soil) conditions, is expected to be a significant pathway for this compound degradation.[3]
-
Oxidation: Strong oxidizing agents can degrade the this compound molecule. For instance, ozonation of benzisothiazolinone has been shown to proceed via oxidation of the sulfur atom.
Q2: What are the potential byproducts of this compound degradation?
A2: While specific byproducts for this compound have not been fully elucidated, studies on benzisothiazolinone suggest the formation of various transformation products. During the photodegradation of benzisothiazolinone, fourteen different photoproducts were identified.[1][2] Ozonation of benzisothiazolinone has been shown to produce saccharin through the oxidation of the sulfur atom.[4] The presence of the chlorine atom in this compound may lead to the formation of chlorinated analogues of these byproducts.
Q3: How does the chlorine substituent in this compound affect its degradation compared to benzisothiazolinone?
A3: The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the benzisothiazole ring system. This may affect the rates and mechanisms of degradation. For example, it could make the aromatic ring more susceptible to certain types of nucleophilic attack or alter the photolytic degradation pathway. The position of the chlorine substituent can significantly influence the rate of oxidation.[5]
Troubleshooting Guides for this compound Degradation Experiments
This section provides guidance on common issues encountered during forced degradation studies of this compound.
Issue 1: Little to No Degradation Observed
| Possible Cause | Troubleshooting Step |
| This compound is stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to shelf-life stability.[6] |
| Insufficient energy applied. | For thermal stress, increase the temperature in 10°C increments. For photolytic stress, ensure the light source provides both UV and visible light and increase the exposure duration. |
| Low solubility of this compound in the stress medium. | Use a co-solvent to increase solubility, ensuring the co-solvent itself is stable under the stress conditions and does not interfere with the analysis. |
Issue 2: Inconsistent or Irreproducible HPLC Results
| Possible Cause | Troubleshooting Step |
| Mobile phase composition variability. | Prepare the mobile phase gravimetrically for better accuracy. Ensure thorough mixing and degassing. Use a mobile phase with a lower refractive index or adjust the UV wavelength to minimize baseline drift.[7][8] |
| Column degradation. | Use a guard column to protect the analytical column from strongly retained byproducts. If peak shape deteriorates, wash the column with a strong solvent or replace it. |
| Sample matrix effects. | If analyzing formulations, compare the chromatograms of stressed drug substance, placebo, and drug product to identify peaks originating from excipients.[6] |
| Injector problems (leaks, plugged tubing, worn seals). | Perform regular maintenance on the injector. Ensure the injection solvent is compatible with the mobile phase.[9] |
Issue 3: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Step |
| Column overload. | Reduce the sample concentration or injection volume. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. |
| Co-elution of byproducts. | Optimize the gradient, change the mobile phase composition, or try a different column to improve resolution. |
| Column contamination. | Flush the column with a strong solvent.[10] |
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following table provides a qualitative summary of the expected degradation based on benzisothiazolinone studies. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
| Stress Condition | Expected Degradation | Potential Byproducts | Notes |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Low | Minimal | Benzisothiazolinone is reported to be hydrolytically stable.[4] |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Low | Minimal | Similar to acidic conditions, significant degradation is not expected. |
| Oxidation (e.g., 3% H₂O₂) | High | Oxidized sulfur species (e.g., saccharin analogue) | The sulfur atom in the thiazole ring is susceptible to oxidation. |
| Thermal (e.g., 60-80°C) | Moderate | Varies | Degradation rate is temperature-dependent. |
| Photolysis (UV/Vis light) | High | Complex mixture of isomers, hydroxylated and ring-opened products. | Photodegradation is a significant pathway for benzisothiazolinone.[1][2] |
Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[11][13][14]
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.
Forced Degradation Conditions
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound working solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at room temperature and at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound working solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound working solution with 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Monitor the degradation at various time points.
-
-
Thermal Degradation:
-
Place the this compound working solution (in water or a suitable buffer) and solid this compound in a temperature-controlled oven at 60°C.
-
Sample the solution and analyze the solid at set intervals.
-
-
Photolytic Degradation:
-
Expose the this compound working solution and solid this compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
Sample Analysis
-
Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.
-
For structural elucidation of degradation products, utilize hyphenated techniques such as LC-MS/MS.[1][2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09553B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ijsdr.org [ijsdr.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmadekho.com [pharmadekho.com]
Technical Support Center: Enhancing Ticlatone Bioavailability for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of ticlatone in research models. Given the limited publicly available data on this compound's oral pharmacokinetics, this guide synthesizes general principles of pharmaceutical science, focusing on strategies applicable to poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known physicochemical properties?
This compound is an antifungal agent belonging to the benzothiazole class of organic compounds.[1][2] Its primary use has been in topical formulations for dermatological applications.[2] Key physicochemical properties are summarized in the table below. A low aqueous solubility and a LogP value indicative of intermediate lipophilicity suggest that this compound likely belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNOS | [1] |
| Molecular Weight | 185.63 g/mol | [1] |
| Water Solubility | 0.734 mg/mL | [2] |
| Solubility | Soluble in DMSO | [1][3] |
| LogP | 1.9 - 2.04 | [1][2] |
Q2: Why is the oral bioavailability of this compound expected to be low?
The low aqueous solubility of this compound is a primary factor that likely limits its oral bioavailability.[1][2] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the intestinal fluids. Poorly soluble compounds often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability.
Q3: What are the general strategies to improve the oral bioavailability of a BCS Class II compound like this compound?
Several formulation strategies can be employed to enhance the solubility and dissolution rate of BCS Class II drugs, thereby improving their oral bioavailability.[4][5][6] These include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanocrystal technology) increases the surface area available for dissolution.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[6]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and other solubilizing agents in the formulation can enhance drug solubility.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Exposure in Animal Models Following Oral Gavage
| Possible Cause | Troubleshooting Step |
| Poor Drug Solubility and Dissolution | 1. Improve Formulation: Develop an enabling formulation for this compound. Refer to the table below for a comparison of potential formulation strategies. 2. Pre-dissolve this compound: For initial studies, this compound can be dissolved in a small amount of an organic solvent like DMSO and then diluted in a vehicle suitable for animal administration. Note: Ensure the final concentration of the organic solvent is non-toxic to the animals. |
| Improper Oral Gavage Technique | 1. Verify Technique: Ensure proper training and technique for oral gavage to avoid accidental administration into the trachea.[7] 2. Monitor Animals: Observe animals post-dosing for any signs of respiratory distress. |
| Degradation in Gastrointestinal Tract | 1. pH Stability Studies: Assess the stability of this compound at different pH values mimicking the stomach and intestinal environments. 2. Enteric Coating: If this compound is found to be unstable at low pH, consider formulating it with an enteric coating to protect it from the acidic environment of the stomach. |
Comparative Formulation Strategies for Enhancing this compound Bioavailability
| Formulation Strategy | Principle | Potential Advantages | Potential Challenges |
| Micronization/Nanonization | Increases surface area for dissolution | Simple, widely applicable | May not be sufficient for very poorly soluble drugs |
| Solid Dispersion with Hydrophilic Polymers (e.g., PVP, PEG) | Enhances wettability and dissolution rate | Significant improvement in dissolution | Potential for physical instability (recrystallization) |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a fine emulsion in the GI tract, improving solubilization | Enhances absorption of lipophilic drugs | Requires careful selection of oils, surfactants, and co-solvents |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex | Can significantly increase aqueous solubility | Can be expensive; stoichiometry of complexation needs to be determined |
Issue 2: Difficulty in Detecting and Quantifying this compound in Plasma Samples
| Possible Cause | Troubleshooting Step |
| Low Plasma Concentrations | 1. Optimize Formulation: A more bioavailable formulation will lead to higher plasma concentrations. 2. Increase Dose: If tolerated, a higher dose can be administered to achieve detectable plasma levels. |
| Inadequate Analytical Method | 1. Method Development: Develop a sensitive and specific analytical method for this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique suitable for detecting low concentrations of small molecules in biological matrices.[8] 2. Sample Preparation: Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to concentrate the analyte and remove interfering substances from the plasma matrix.[8] |
Experimental Protocols
Protocol: Pilot Oral Bioavailability Study of this compound in a Rodent Model
This protocol outlines a basic study to assess the oral bioavailability of a novel this compound formulation.
1. Animal Model:
-
Species: Sprague-Dawley rats or CD-1 mice.
-
Sex: Male or female (use a single sex for consistency).
-
Weight: 200-250g for rats, 20-25g for mice.
-
Acclimatize animals for at least 3 days before the experiment.
2. Dosing:
-
Intravenous (IV) Group (for determining absolute bioavailability):
-
Formulation: this compound dissolved in a suitable vehicle for IV injection (e.g., a solution containing a co-solvent like PEG 400 and saline).
-
Dose: 1-2 mg/kg.
-
Administration: Bolus injection into the tail vein.
-
-
Oral (PO) Group:
-
Formulation: this compound in the formulation to be tested (e.g., aqueous suspension, solid dispersion, SEDDS).
-
Dose: 10-20 mg/kg.
-
Administration: Oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both IV and PO groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Experimental workflow for a pilot oral bioavailability study of this compound in a rodent model.
Caption: A hypothetical signaling pathway for this compound's antifungal activity.
Caption: Troubleshooting decision tree for low in vivo exposure of this compound.
References
- 1. Buy this compound | 70-10-0 | >98% [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
ticlatone interference with common laboratory reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for ticlatone to interfere with common laboratory reagents and assays. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: There is limited publicly available data on the specific interactions of this compound with all common laboratory reagents. The guidance provided here is based on the chemical properties of the benzothiazole class of compounds and general principles of assay interference. It is crucial to perform appropriate controls and validation experiments within your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known chemical properties?
This compound is an antifungal agent belonging to the benzothiazole class of compounds.[1][2][3] Its chemical structure contains a sulfur atom and a chlorine atom.[3] Compounds in this class, particularly those with a benzisothiazolone derivative structure, have been noted for their reactivity towards nucleophilic species, especially thiols.[3] This reactivity is a key consideration for potential assay interference.
Q2: Why might this compound interfere with my laboratory assays?
The potential for interference arises from several of this compound's predicted properties:
-
Thiol Reactivity: As a benzisothiazolone derivative, this compound is expected to be reactive towards thiol groups present in proteins (like enzymes and antibodies) and some assay reagents (e.g., dithiothreitol - DTT).[3] This can lead to inactivation of critical components of your assay.
-
Redox Activity: Some compounds can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reporters, such as tetrazolium salts in cell viability assays.
Troubleshooting Guides by Assay
Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results are inconsistent when using this compound. What could be the cause?
Inconsistent results in tetrazolium-based viability assays like MTT and XTT can arise from direct interference by this compound.
Potential Causes and Troubleshooting Steps:
-
Direct Reduction of Tetrazolium Salts: Thiol-containing compounds can directly reduce MTT to its formazan product, leading to a false-positive signal for cell viability.[4]
-
Troubleshooting: Run a cell-free control by adding this compound to your assay medium without cells. If you observe a color change, this indicates direct reduction of the tetrazolium salt.
-
-
Interference with Cellular Redox Environment: this compound's potential redox activity could alter the intracellular redox state, affecting the activity of the mitochondrial dehydrogenases responsible for reducing the tetrazolium salt.
-
Troubleshooting: Use an alternative viability assay that does not rely on cellular reducing potential, such as a trypan blue exclusion assay or a cell counting method.[5]
-
Hypothetical Quantitative Data: Effect of this compound on MTT Assay Signal
| This compound Concentration (µM) | Absorbance at 570 nm (with cells) | Absorbance at 570 nm (cell-free control) |
| 0 (vehicle control) | 1.00 | 0.05 |
| 1 | 0.95 | 0.10 |
| 10 | 0.80 | 0.25 |
| 50 | 0.65 | 0.50 |
| 100 | 0.50 | 0.75 |
Note: This is hypothetical data to illustrate potential interference. A significant increase in absorbance in the cell-free control suggests direct reduction of MTT by this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: I am seeing variable results or high background in my ELISA when testing samples containing this compound. Why?
ELISA results can be affected by compounds that interfere with any of the assay's components: the antigen, antibodies, or the enzyme-substrate reaction.
Potential Causes and Troubleshooting Steps:
-
Antibody/Antigen Modification: Due to its reactivity with thiols, this compound could potentially modify cysteine residues on antibodies or protein antigens, affecting their binding affinity and the accuracy of the assay.[1]
-
Troubleshooting: Perform a spike-and-recovery experiment. Add a known amount of your analyte to a sample matrix with and without this compound. A low recovery in the presence of this compound suggests interference.
-
-
Enzyme Inhibition/Activation: this compound might directly interact with the reporter enzyme (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP), inhibiting or enhancing its activity.
-
Troubleshooting: In a cell-free system, add this compound directly to the enzyme and substrate solution and measure the signal. Compare this to a control without this compound.
-
-
Optical Interference: If this compound absorbs light at the wavelength used to measure the ELISA signal, it can lead to inaccurate readings.
-
Troubleshooting: Measure the absorbance of this compound in the assay buffer at the detection wavelength.
-
Experimental Workflow for Investigating ELISA Interference
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Generic Assay of Sulfur-Containing Compounds Based on Kinetics Inhibition of Gold Nanoparticle Photochemical Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Laboratory Testing Interference | CLSI [clsi.org]
Technical Support Center: Ticlatone Stability and Storage
This center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of Ticlatone during storage. Adherence to these guidelines is critical for ensuring experimental accuracy, reproducibility, and the therapeutic efficacy of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage critical?
This compound is a potent investigational compound sensitive to environmental factors. Improper storage can lead to chemical degradation, resulting in a loss of potency, the formation of unknown impurities, and compromised experimental outcomes. Maintaining the intended quality of this compound is essential for the validity of research and development activities.[1][2]
Q2: What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored under controlled conditions. The recommended long-term storage is at 2-8°C (36-46°F) , protected from light and moisture.[3] For most medications, controlled room temperature is considered to be between 15°C and 25°C (59°F and 77°F).[4][5] However, due to this compound's sensitivity, refrigeration is paramount. Always keep this compound in its original, opaque, and tightly sealed container to minimize exposure to environmental factors.[6][7]
Q3: What are the primary causes of this compound degradation?
The three main degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[8]
-
Hydrolysis: this compound contains ester and amide functional groups that are susceptible to cleavage by water molecules.[9] This reaction is often catalyzed by acidic or basic conditions.[8]
-
Oxidation: The molecule can be degraded by reaction with oxygen, a process that can be initiated by heat, light, or trace metal ions.[8][9]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds within the this compound molecule, leading to degradation.[6][8] Functional groups like aromatic rings, which may be present in this compound, are known to absorb UV light.[10]
Q4: How can I visually inspect a this compound sample for degradation?
Visual signs of degradation can include:
-
A change in color from its typical white/off-white appearance.
-
The development of a noticeable odor, such as a vinegar-like smell which can indicate hydrolysis of certain compounds.[11]
-
Changes in the physical state, such as clumping of the powder or cloudiness in a solution.
Q5: Which analytical techniques are recommended for detecting and quantifying this compound degradation?
A validated stability-indicating analytical method is required to accurately assess degradation.[12] The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This method can separate this compound from its degradation products, allowing for precise quantification of the parent compound and its impurities.[13]
Troubleshooting Guide
Issue 1: My this compound sample has changed color and developed an odor.
-
Possible Cause: This strongly suggests chemical degradation, likely due to a combination of hydrolysis and oxidation.[9][11] The storage container may have been compromised, exposing the sample to moisture and air.
-
Recommended Action:
-
Do not use the sample for any experiments.
-
Quarantine the affected batch and document the changes observed.
-
Review your storage procedures. Ensure containers are sealed tightly and stored in a properly functioning refrigerator away from light.
-
Consider performing an HPLC analysis to identify and quantify the degradants.
-
Issue 2: HPLC analysis of my this compound stock solution shows unexpected peaks that increase over time.
-
Possible Cause: The new peaks are likely degradation products. This indicates that this compound is unstable in the chosen solvent or under the storage conditions of the solution.
-
Recommended Action:
-
Prepare fresh stock solutions immediately before use whenever possible.
-
If solutions must be stored, conduct a small-scale stability study. Test different solvents (e.g., ACN, DMSO, Ethanol) and storage temperatures (e.g., 4°C, -20°C, -80°C) to find conditions that minimize degradation.
-
Always store solutions in amber vials to protect them from light.[8]
-
Issue 3: I am observing inconsistent or lower-than-expected results in my bioassays.
-
Possible Cause: This could be due to a loss of this compound potency from degradation. The shelf life of a drug is often defined as the time it takes for 10% of the active ingredient to degrade.[6]
-
Recommended Action:
-
Verify the purity and concentration of your this compound stock using a validated analytical method like HPLC.
-
Review the entire experimental workflow for potential exposure to harsh conditions (e.g., high temperatures, prolonged light exposure, extreme pH).
-
Always use a freshly prepared sample from a properly stored batch of solid this compound for critical experiments.
-
Quantitative Data Summary
The stability of this compound is highly dependent on storage conditions. The following tables summarize hypothetical data from accelerated stability studies to illustrate these effects.
Table 1: this compound Degradation Rates Under Various Storage Conditions (6-Month Study)
| Storage Condition (Temperature / Relative Humidity) | % this compound Degraded | Key Degradant Formed |
| 25°C / 60% RH[14] | 3.5% | Hydrolysis Product A |
| 30°C / 65% RH[14] | 6.8% | Hydrolysis Product A |
| 40°C / 75% RH[14] | 15.2% | Hydrolysis & Oxidation Products |
| 40°C / 75% RH (Light Exposed) | 25.5% | Photolytic & Oxidation Products |
Table 2: Spectral Characteristics of this compound and Key Degradants
| Compound | HPLC Retention Time (min) | UV λmax (nm) |
| This compound | 10.5 | 275 |
| Hydrolysis Product A | 6.2 | 250 |
| Oxidation Product B | 8.9 | 285 |
| Photolytic Product C | 11.8 | 260 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[2]
-
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.[15]
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 48 hours.[16]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.[16]
-
Oxidation: Dissolve this compound in a 3% hydrogen peroxide solution. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store solid this compound powder in an oven at 80°C for 72 hours.[16]
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]
-
-
Analysis: Analyze all stressed samples by HPLC-UV/MS to separate and identify the resulting degradation products. The goal is to achieve 5-20% degradation of the active substance.[16]
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
Objective: To quantify this compound and separate it from all potential degradation products.
-
Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution using a mixture of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.
-
Gradient Program: Start at 95% A, ramp to 20% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Validation: The method must be validated for specificity by demonstrating that the peaks for known degradation products (from the forced degradation study) do not interfere with the this compound peak.[17]
Visualizations
Caption: Factors influencing this compound stability and analysis.
Caption: Decision workflow for investigating suspected degradation.
References
- 1. japsonline.com [japsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 4. viallabeller.com [viallabeller.com]
- 5. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 6. ftloscience.com [ftloscience.com]
- 7. moravek.com [moravek.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 11. Pharmaceutical Degradation | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. usp.org [usp.org]
Technical Support Center: Refining Ticlatone Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of ticlatone and other benzothiazole-based compounds for preclinical animal studies. Given the limited publicly available data on this compound's systemic administration, this guide focuses on the fundamental principles and best practices of preclinical dose-finding and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage of a novel compound like this compound in animal studies?
A1: The initial step is to conduct a dose range-finding (DRF) study.[1][2] This preliminary study aims to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable adverse effects, and the minimum effective dose (MED), the lowest dose that produces the desired therapeutic effect.[1][2] These studies are crucial for establishing a safe and effective dose range for subsequent, more comprehensive preclinical trials.[1][2]
Q2: How are the starting doses for a DRF study determined?
A2: Starting doses for DRF studies are typically informed by in vitro data, such as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%). If data from similar compounds are available, that can also guide the initial dose selection.[1] A common approach is to use a dose escalation design, where the dose is gradually increased until signs of toxicity are observed.[1]
Q3: What key parameters should be monitored during a dose-ranging study?
A3: Comprehensive monitoring is essential for a successful dose-ranging study. Key parameters include:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of distress.[3][4]
-
Body Weight: Regular measurement of body weight is a sensitive indicator of overall health.[3][4]
-
Food and Water Consumption: Monitoring intake can reveal subtle toxic effects.
-
Pharmacokinetics (PK): Blood samples should be collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This helps correlate drug exposure with observed effects.[1][5]
-
Pharmacodynamics (PD): Measurement of biomarkers or other indicators of the drug's therapeutic effect.[5][6]
-
Clinical Pathology: At the end of the study, blood and urine samples are analyzed for hematology and clinical chemistry to assess organ function.
-
Histopathology: Tissues are examined for any microscopic changes.
Q4: What are the common challenges in selecting the right animal model for these studies?
A4: Selecting an appropriate animal model is critical for the translational value of the data.[1] Key considerations and potential challenges include:
-
Metabolic Similarities: The animal model should metabolize the drug in a way that is comparable to humans.
-
Target Expression: The biological target of the drug should be present and function similarly in the chosen species.[1]
-
Disease Relevance: If studying a specific disease, the animal model should accurately mimic the human condition.
-
Practicality: Factors such as size, lifespan, and cost of the animal model also play a role.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High mortality or severe toxicity at the lowest dose. | The starting dose was too high. The compound is more potent than anticipated. Incorrect formulation leading to rapid absorption. | Immediately halt the study. Re-evaluate the in vitro data and literature on similar compounds. Design a new DRF study with significantly lower starting doses. Analyze the formulation for any issues. |
| No observable therapeutic effect even at the MTD. | The compound may not be effective in this model. Poor bioavailability or rapid metabolism is preventing sufficient target engagement. The chosen biomarker is not a good indicator of the drug's activity. | Confirm target engagement with ex vivo analysis of tissues. Conduct a thorough pharmacokinetic analysis to assess drug exposure. Consider alternative animal models or different routes of administration. Evaluate alternative biomarkers. |
| High variability in animal responses. | Inconsistent dosing technique. Genetic variability within the animal population. Differences in food and water intake affecting drug absorption. Health status of the animals. | Ensure all technicians are properly trained on the dosing procedures. Use a more genetically homogenous animal strain if possible. Monitor and control environmental factors. Perform health checks on all animals before starting the study. |
| Unexpected pharmacokinetic profile (e.g., non-linear PK). | Saturation of metabolic enzymes or transporters at higher doses. The formulation has solubility or stability issues. | This is a valuable finding. Characterize the non-linear kinetics and its implications for dose selection.[7] The high dose can be selected based on the saturation of exposure.[4][7] Re-assess the formulation's properties. |
Experimental Protocols
Dose Range-Finding (DRF) Study Protocol
-
Animal Model Selection: Based on available in vitro data and literature, select the most appropriate rodent and non-rodent species.[1]
-
Dose Group Allocation: Assign animals to at least three dose groups (low, mid, and high) and a vehicle control group.[3]
-
Dose Preparation and Administration: Prepare the test article in a suitable vehicle. Administer the doses via the intended clinical route.
-
In-life Observations: Conduct and record clinical observations, body weights, and food consumption daily.
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points post-dosing to analyze plasma concentrations of the test article.
-
Terminal Procedures: At the end of the study, collect blood for clinical pathology and tissues for histopathological examination.
-
Data Analysis: Analyze all collected data to determine the MTD and identify any potential target organs for toxicity.
Hypothetical Dose-Ranging Data for this compound
| Dose Group | Dose (mg/kg) | Number of Animals | Key Clinical Observations | Mean Body Weight Change (%) | Plasma AUC (ng*h/mL) |
| Control | 0 (Vehicle) | 5 M, 5 F | No abnormalities observed. | +5.2 | |
| Low | 10 | 5 M, 5 F | No abnormalities observed. | +4.8 | 1500 |
| Mid | 50 | 5 M, 5 F | Mild lethargy in 2/10 animals. | +2.1 | 7800 |
| High | 200 | 5 M, 5 F | Significant lethargy, piloerection in 8/10 animals. | -3.5 | 35000 |
LLOQ: Lower Limit of Quantitation
Visualizations
Caption: Preclinical workflow for dose refinement.
Caption: Potential inhibitory signaling pathway.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. altasciences.com [altasciences.com]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 6. Scaling pharmacodynamics from in vitro and preclinical animal studies to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ticlatone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ticlatone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the core structure of this compound and what are its derivatives?
A1: this compound is the common name for 6-chloro-1,2-benzothiazol-3(2H)-one. Its core structure is a benzisothiazolinone ring with a chlorine atom at the 6th position. This compound derivatives are typically compounds where the hydrogen atom on the nitrogen of the isothiazolinone ring is replaced with various substituents (N-substituted derivatives). These derivatives are explored for a range of biological activities.
Q2: What are the common starting materials for synthesizing the this compound core?
A2: Common starting materials for the synthesis of the 6-chloro-1,2-benzothiazol-3-one core include 4-chloro-2-(methylthio)benzaldehyde, which can be converted to an oxime and then cyclized, or 2,2'-dithiobis(4-chlorobenzoic acid) which can undergo a series of reactions to form the desired benzisothiazolinone ring.
Q3: What are the main challenges in synthesizing N-substituted this compound derivatives?
A3: The primary challenge in synthesizing N-substituted this compound derivatives is achieving efficient and selective N-alkylation or N-arylation. Potential issues include:
-
Low Yields: Particularly when introducing bulky or long-chain alkyl groups.
-
Side Reactions: O-alkylation can sometimes compete with the desired N-alkylation, leading to a mixture of products.
-
Harsh Reaction Conditions: Some methods require high temperatures or strong bases, which can lead to decomposition of starting materials or products.
-
Purification Difficulties: Separating the desired N-substituted product from unreacted starting material, the O-alkylated byproduct, and other impurities can be challenging.
Q4: Are there any specific safety precautions I should take when synthesizing this compound derivatives?
A4: Yes, several safety precautions are necessary:
-
Many of the reagents used, such as thionyl chloride and bromine, are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving organic solvents should be conducted with care to avoid ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed handling and disposal information.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its N-substituted derivatives.
Problem 1: Low or No Yield of 6-chloro-1,2-benzothiazol-3-one (this compound Core)
| Possible Cause | Troubleshooting Step |
| Incomplete oximation of the starting aldehyde. | Ensure the hydroxylamine hydrochloride is fully dissolved and the base (e.g., sodium hydroxide) is added slowly to maintain the appropriate pH. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde. |
| Inefficient cyclization. | The cyclization step using a halogenating agent like chlorine gas requires careful temperature control. Ensure the reaction is maintained within the optimal temperature range (e.g., 90-100°C) as specified in the protocol.[1] |
| Degradation of intermediates. | Some intermediates may be sensitive to prolonged reaction times or high temperatures. Minimize the reaction time once TLC indicates the completion of the reaction. |
| Loss of product during workup. | The product is a crystalline solid. Ensure complete precipitation from the reaction mixture by cooling to a sufficiently low temperature before filtration. Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product. |
Problem 2: Low Yield during N-alkylation of this compound
| Possible Cause | Troubleshooting Step |
| Ineffective deprotonation of the nitrogen. | The choice of base is critical. For less reactive alkylating agents, a stronger base may be required. Consider using sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure the this compound is fully deprotonated before adding the alkylating agent. |
| Poor reactivity of the alkylating agent. | For less reactive alkyl halides (e.g., alkyl chlorides), consider converting them to the more reactive alkyl iodides by using a catalytic amount of sodium iodide (Finkelstein reaction). |
| Steric hindrance. | If the alkyl group to be introduced is bulky, the reaction may be sluggish. Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC. |
| Side reaction (O-alkylation). | While N-alkylation is generally favored for this scaffold, O-alkylation can occur. Using a polar aprotic solvent like DMF can favor N-alkylation. If O-alkylation is a significant issue, purification by column chromatography will be necessary to separate the isomers. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials. | If the reaction has not gone to completion, consider optimizing the reaction conditions (time, temperature, stoichiometry of reagents). Purification can be achieved by recrystallization or column chromatography. |
| Formation of multiple products (e.g., N- and O-alkylation). | Isomeric products often have different polarities. Column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is the most effective method for separation. Monitor the fractions by TLC. |
| Oily product that does not crystallize. | The product may be impure. Attempt to purify by column chromatography. If the purified product is still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Alternatively, the product may be a low-melting solid or an oil at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-1,2-benzothiazol-3-one (this compound)
This protocol is adapted from a patented procedure.[1]
Step 1: Oximation of 4-chloro-2-(methylthio)benzaldehyde
-
Dissolve 46.6 g (0.25 mol) of 4-chloro-2-(methylthio)benzaldehyde in 250 g of monochlorobenzene.
-
Add a solution of 20.9 g (0.30 mol) of hydroxylamine hydrochloride in 50 g of water.
-
With stirring, add a solution of 13.2 g (0.33 mol) of sodium hydroxide in 50 g of water at a temperature of 60 to 70°C over 1 hour.
-
Continue stirring at this temperature for another 2 hours.
-
After cooling to room temperature, separate the upper monochlorobenzene layer containing the 4-chloro-2-(methylthio)benzaldehyde oxime.
Step 2: Cyclization to 6-chloro-1,2-benzothiazol-3-one
-
Into the monochlorobenzene layer from the previous step, introduce 22.6 g (0.32 mol) of chlorine gas with stirring at a temperature of 5 to 15°C.
-
After the addition of chlorine, heat the reaction mixture to 90 to 100°C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature to precipitate white crystals.
-
Filter the crystals, wash with monochlorobenzene, and dry to obtain 6-chloro-1,2-benzothiazol-3-one.
Expected Yield: Approximately 90% against the starting oxime.[1]
Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Derivatives
This is a general two-step, one-pot procedure for the synthesis of N-substituted benzisothiazol-3(2H)-ones.
Step 1: Formation of the Sulfenyl Chloride
-
To a stirred solution of 2,2'-dithiobis(4-chlorobenzoic acid) (1.0 eq) in thionyl chloride (10 mL/g of starting material), add a catalytic amount of DMF (2-3 drops).
-
Reflux the mixture for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chloro-2-(chlorocarbonyl)benzene-1-sulfenyl chloride.
Step 2: Amidation and Cyclization
-
Dissolve the crude sulfenyl chloride in an anhydrous solvent such as dichloromethane or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the desired primary amine (2.2 eq) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired N-substituted 6-chloro-1,2-benzothiazol-3-one derivative.
Quantitative Data
Table 1: Reported Yields for the Synthesis of 6-chloro-1,2-benzothiazol-3-one
| Starting Material | Key Reagents | Yield (%) | Reference |
| 4-chloro-2-(methylthio)benzaldehyde oxime | Chlorine gas | 90 | [1] |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of the this compound core.
Diagram 2: General Workflow for N-Substituted this compound Derivatives
Caption: General two-step workflow for this compound derivatives.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Activities of Ticlatone and Clotrimazole
In the landscape of antifungal therapeutics, a diverse array of compounds are utilized to combat a wide spectrum of fungal pathogens. This guide provides a comparative overview of two such agents: ticlatone and the well-established clotrimazole. The following sections detail their mechanisms of action, antifungal spectra, and available quantitative data on their efficacy, alongside relevant experimental methodologies. A significant disparity in the volume of publicly available data is immediately apparent, with extensive research supporting the characterization of clotrimazole, while specific efficacy data for this compound remains limited in the scientific literature.
Mechanism of Action
Clotrimazole: As a member of the imidazole class of azole antifungals, clotrimazole's mechanism of action is well-elucidated. It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[6][7][8] By disrupting ergosterol synthesis, clotrimazole compromises the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[2][3] At higher concentrations, it can also exhibit fungicidal effects.[2]
This compound: this compound belongs to the benzothiazole class of organic compounds.[9] While it is categorized as an antifungal agent for topical use, its specific mechanism of action has not been detailed in the available scientific literature.[9]
Antifungal Spectrum of Activity
Clotrimazole: Clotrimazole possesses a broad spectrum of activity against a variety of pathogenic fungi. It is particularly effective against dermatophytes of the genera Trichophyton, Microsporum, and Epidermophyton, which are common causative agents of skin, hair, and nail infections.[4][10] Additionally, it is active against many species of yeast, most notably Candida albicans, the primary cause of candidiasis.[4][10]
This compound: The specific spectrum of antifungal activity for this compound is not well-documented in publicly accessible research.
Quantitative Antifungal Activity
The in vitro efficacy of an antifungal agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.
Data Comparison Table
| Feature | This compound | Clotrimazole |
| Chemical Class | Benzothiazole[9] | Imidazole[4][10] |
| Mechanism of Action | Not publicly available | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis[1][2][3][4][5][6][7][8] |
| Antifungal Spectrum | Not publicly available | Broad spectrum including dermatophytes (Trichophyton spp., Microsporum spp.), yeasts (Candida spp.), and various molds[4][10] |
| MIC50 (µg/mL) | Data not available | Varies by species, e.g., low for many dermatophytes and Candida species[11][12][13][14] |
| MIC90 (µg/mL) | Data not available | Varies by species, e.g., low for many dermatophytes and Candida species[11][12][13][14] |
| Clinical Efficacy | Data from comparative clinical trials not readily available | Well-established for topical treatment of tinea infections and cutaneous candidiasis[15][16][17][18] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
A standardized method for determining the MIC of antifungal agents against filamentous fungi, such as dermatophytes, is outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38. A typical workflow for this assay is as follows:
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium to induce sporulation. The resulting conidia (spores) are harvested and suspended in a sterile saline solution. The suspension is then adjusted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL).
-
Antifungal Agent Preparation: The antifungal agent is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium, such as RPMI-1640.
-
Assay Plate Inoculation: The prepared fungal inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antifungal agent. Control wells containing only the growth medium and the fungal inoculum (positive control) and wells with only the growth medium (negative control) are also included.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 28-35°C) for a defined period, which can range from 4 to 7 days, depending on the growth rate of the fungus.
-
MIC Determination: Following incubation, the plates are visually or spectrophotometrically examined for fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the positive control.
Visualizing Signaling Pathways and Workflows
Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of clotrimazole.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Conclusion
References
- 1. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activities against Moulds Isolated from Dermatological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dermatophyte infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H4ClNOS | CID 6258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro activity of 2-thiazolylhydrazone derivatives compared with the activity of clotrimazole against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. KEGG DRUG: this compound [kegg.jp]
- 14. Newer Topical Treatments in Skin and Nail Dermatophyte Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of the effects of azole antifungal agents on the anticoagulant activity of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Ticlatone's Effect on Fungal Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fictional antifungal agent Ticlatone, a putative chitin synthase inhibitor, with two established antifungal drugs: Caspofungin, a β-glucan synthase inhibitor, and Fluconazole, an azole that targets the cell membrane. The focus of this comparison is the validation of their effects on the fungal cell wall, supported by experimental data and detailed protocols.
Introduction to Fungal Cell Wall Inhibitors
The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and β-glucans, which provides structural integrity and protection. Its absence in human cells makes it an ideal target for antifungal therapy. This guide explores three distinct mechanisms of action against fungal pathogens, with a focus on cell wall disruption.
-
This compound (Hypothetical Chitin Synthase Inhibitor): this compound is presumed to act by inhibiting chitin synthase, a key enzyme responsible for the polymerization of N-acetylglucosamine to form chitin. This disruption is expected to weaken the cell wall, leading to osmotic instability and cell lysis. For the purpose of this guide, data from studies on known chitin synthase inhibitors, such as Nikkomycin Z, will be used as a proxy for this compound's effects.
-
Caspofungin (β-Glucan Synthase Inhibitor): Caspofungin belongs to the echinocandin class of antifungals and non-competitively inhibits the β-1,3-D-glucan synthase enzyme complex.[1] This blockage prevents the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall, resulting in a fungicidal effect against many yeasts.[2][3]
-
Fluconazole (Azole Antifungal): Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[4][5] While its primary target is the cell membrane, the resulting membrane stress can indirectly affect cell wall integrity.
Quantitative Data Comparison
The following tables summarize the in vitro activity and effects on cell wall composition of this compound (represented by Nikkomycin Z data), Caspofungin, and Fluconazole against Candida albicans.
Table 1: In Vitro Susceptibility of Candida albicans
| Antifungal Agent | Mechanism of Action | Typical MIC Range (µg/mL) |
| This compound (as Nikkomycin Z) | Chitin Synthase Inhibition | 0.5 - 32[6] |
| Caspofungin | β-1,3-D-Glucan Synthase Inhibition | 0.03 - 1.0[7] |
| Fluconazole | 14α-Demethylase Inhibition | 0.25 - 16[8] |
MIC (Minimum Inhibitory Concentration) values can vary between different strains and testing conditions.
Table 2: Effect on Fungal Cell Wall Composition of Candida albicans
| Antifungal Agent | Primary Target | Effect on Chitin Content | Effect on β-Glucan Content |
| This compound (as Nikkomycin Z) | Chitin Synthase | Decrease | Compensatory Increase [9] |
| Caspofungin | β-1,3-D-Glucan Synthase | Compensatory Increase [10] | Decrease (β-1,3-glucan)[10] |
| Fluconazole | 14α-Demethylase (Cell Membrane) | Indirect Increase (due to cell stress)[11] | No direct effect |
Note: The compensatory increase in one polysaccharide is a known fungal stress response when the synthesis of another key polysaccharide is inhibited.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the validation and comparison of antifungal effects on the fungal cell wall.
Chitin Content Quantification Assay
This protocol describes a method to quantify the chitin content of fungal cells, which is crucial for evaluating the efficacy of chitin synthase inhibitors like this compound.
Principle: This method is based on the acid hydrolysis of chitin into its monomer, glucosamine, which can then be quantified colorimetrically.
Materials:
-
Fungal cell culture
-
6 N Hydrochloric acid (HCl)
-
Phosphate buffered saline (PBS)
-
Reagents for colorimetric glucosamine assay (e.g., MBTH - 3-methyl-2-benzothiazolinone hydrazone)
-
Spectrophotometer
Procedure:
-
Cell Harvest and Washing: Harvest fungal cells from a liquid culture by centrifugation. Wash the cell pellet twice with PBS to remove any residual medium.
-
Cell Lysis and Hydrolysis: Resuspend the cell pellet in 1 mL of 6 N HCl. Incubate at 110°C for 6 hours to hydrolyze the chitin into glucosamine.
-
Neutralization: After hydrolysis, neutralize the samples by adding an appropriate volume of a strong base (e.g., NaOH).
-
Colorimetric Assay:
-
Take an aliquot of the neutralized hydrolysate.
-
Perform a colorimetric assay for glucosamine. This typically involves a reaction that produces a colored product with an absorbance maximum that can be measured.
-
Prepare a standard curve using known concentrations of glucosamine.
-
-
Quantification: Measure the absorbance of the samples at the appropriate wavelength using a spectrophotometer. Determine the concentration of glucosamine in the samples by comparing their absorbance to the standard curve.
-
Calculation: The chitin content can be calculated from the glucosamine concentration, taking into account the molecular weight difference between glucosamine and the N-acetylglucosamine monomer in the chitin polymer.
β-1,3-D-Glucan Synthase Activity Assay
This protocol allows for the in vitro measurement of β-1,3-D-glucan synthase activity, the target of Caspofungin.
Principle: The assay measures the incorporation of radiolabeled UDP-glucose into insoluble β-1,3-glucan polymers by a microsomal fraction containing the glucan synthase enzyme.
Materials:
-
Fungal cell culture
-
Extraction buffer (e.g., Tris-HCl with EDTA and protease inhibitors)
-
Glass beads or a cell disruptor
-
UDP-[14C]Glucose (radiolabeled substrate)
-
Assay buffer (containing Tris-HCl, KF, EDTA, GTPγS, and BSA)
-
10% Trichloroacetic acid (TCA)
-
Ethanol
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Microsomal Fraction:
-
Grow fungal cells to the mid-log phase and harvest by centrifugation.
-
Resuspend the cells in cold extraction buffer.
-
Disrupt the cells using glass beads or a cell disruptor.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the microsomal fraction with the assay buffer.
-
To test inhibitors, pre-incubate the enzyme preparation with the compound (e.g., Caspofungin) for a defined period.
-
Initiate the reaction by adding UDP-[14C]Glucose.
-
Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes).
-
-
Product Precipitation and Washing:
-
Stop the reaction by adding 10% TCA.
-
Filter the reaction mixture through a glass fiber filter to trap the insoluble radiolabeled glucan.
-
Wash the filter multiple times with 10% TCA and then with ethanol to remove any unincorporated UDP-[14C]Glucose.
-
-
Quantification:
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of incorporated radioactivity is directly proportional to the β-1,3-D-glucan synthase activity. The inhibitory effect of a compound is calculated as the percentage reduction in activity compared to a no-drug control.
Fungal Cell Wall Integrity Assay (Calcofluor White Sensitivity)
This assay assesses the integrity of the fungal cell wall by measuring the cell's sensitivity to Calcofluor White, a fluorescent dye that binds to chitin and interferes with cell wall assembly.
Principle: Fungi with compromised cell walls, for instance due to the action of antifungal agents, will exhibit increased sensitivity to cell wall stressors like Calcofluor White (CFW).
Materials:
-
Fungal cell culture
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
Calcofluor White (CFW) solution
-
Antifungal agents (this compound, Caspofungin, Fluconazole)
-
Sterile water or PBS
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal strain in liquid YPD medium overnight. Adjust the cell density to a standard concentration (e.g., 1 x 106 cells/mL) in sterile water or PBS.
-
Prepare Assay Plates:
-
Prepare YPD agar plates containing a range of concentrations of the antifungal agent to be tested.
-
Prepare a second set of YPD agar plates containing the same concentrations of the antifungal agent plus a fixed, sub-inhibitory concentration of Calcofluor White (e.g., 50 µg/mL).
-
Include control plates with no antifungal and no CFW, and plates with only CFW.
-
-
Spot Assay:
-
Create a 10-fold serial dilution of the fungal inoculum.
-
Spot 5 µL of each dilution onto the surface of the prepared agar plates.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the fungal strain (e.g., 30°C) for 24-48 hours.
-
Data Analysis:
-
Visually inspect and photograph the plates.
-
Compare the growth of the fungal spots on the plates containing the antifungal alone to those containing the antifungal plus CFW.
-
A significant reduction in growth in the presence of both the antifungal and CFW, compared to the antifungal alone, indicates that the antifungal agent compromises cell wall integrity, making the cells hypersensitive to CFW.
-
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of the compared antifungal agents and the fungal cell wall stress response.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspofungin-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effect of nikkomycin Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or Nikkomycin Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ticlatone and Other Benzothiazole-Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. This guide provides a comparative overview of the antifungal properties of ticlatone and other notable benzothiazole derivatives. While direct comparative studies involving this compound are limited in publicly available literature, this document compiles and contrasts available in vitro antifungal activity data for various benzothiazole compounds to offer a valuable resource for researchers in the field of antifungal drug discovery and development.
Benzothiazole derivatives exhibit a diverse array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Their mechanism of action often involves targeting essential cellular processes. In the context of antifungal activity, some benzothiazoles are known to interfere with fungal cell membrane integrity or key enzymatic pathways.
Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activity of this compound and other selected benzothiazole derivatives against various fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50), has been compiled from various studies. It is crucial to note that these values were determined using different experimental protocols, which may influence the results. Therefore, a direct comparison should be made with caution.
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µmol/mL) | Reference |
| This compound | Information not publicly available | - | - | |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida albicans (17 strains) | ≤ 40 | [1] | |
| Candida albicans (7 strains) | 40-80 | [1] | ||
| Candida albicans (2 strains) | 80-200 | [1] | ||
| Benzothiazole-amide-imidazole derivative (14p) | Candida albicans | 0.125-2 | [2] | |
| Cryptococcus neoformans | 0.125-2 | [2] | ||
| 2-(aryloxymethyl) benzothiazole derivative (5h) | Fusarium solani | 4.34 | [3] | |
| Benzothiazole derivative (Compound 1) | Candida krusei | 15.6 | [4] | |
| Candida albicans | 62.5 | [4] | ||
| Candida tropicalis | 125.0 | [4] | ||
| Ethoxzolamide | Cryptococcus neoformans | Growth reduction at 3mM | [5] |
Experimental Protocols
The determination of in vitro antifungal susceptibility is critical for evaluating the efficacy of novel compounds. Standardized methodologies developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible testing.
Broth Microdilution Method (General Protocol)
A widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay.
Workflow for Broth Microdilution Assay:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Key Steps:
-
Preparation of Antifungal Agent: The test compound is serially diluted in a suitable liquid medium (e.g., RPMI-1640) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture. The final inoculum concentration is crucial for the accuracy of the test.
-
Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated under specific conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Signaling Pathways and Mechanisms of Action
The precise antifungal mechanism of this compound is not extensively documented in the available literature. However, the mechanisms of other benzothiazole derivatives and related antifungal classes provide insights into potential pathways.
Inhibition of Fungal Ergosterol Biosynthesis
Many antifungal agents, particularly those with an azole moiety, target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole-containing antifungal agents.
This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function. Some synthesized benzothiazole-amide-imidazole derivatives are suggested to act by inhibiting the CYP51 enzyme in Candida albicans.[2]
Carbonic Anhydrase Inhibition
Another potential mechanism, particularly relevant for compounds like ethoxzolamide, is the inhibition of carbonic anhydrase. This enzyme is crucial for the fungus's ability to sense and adapt to CO2 levels in the host environment, which is important for its virulence.[5]
Caption: Inhibition of carbonic anhydrase by ethoxzolamide disrupts CO2 sensing and virulence.
Conclusion
References
- 1. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium - PMC [pmc.ncbi.nlm.nih.gov]
Ticlatone: A Comparative Analysis of Efficacy with Systemic Antifungal Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro efficacy of ticlatone, a topical antifungal agent, and its derivatives against various fungal pathogens, juxtaposed with the performance of established systemic antifungal drugs. The data presented is intended to offer a quantitative basis for research and development decisions in the field of mycology and drug discovery.
Introduction to this compound
This compound, chemically known as 6-chloro-1,2-benzothiazol-3(2H)-one, is classified as a topical antifungal agent belonging to the benzothiazole class.[1][2] Its primary indication is for dermatological use. While the precise mechanism of action is still a subject of ongoing research, it is hypothesized that the thiazole ring in its structure plays a key role in disrupting essential cellular processes within fungal organisms.
Comparative In Vitro Efficacy
Direct comparative studies evaluating the in vitro efficacy of this compound against systemic antifungals are limited in publicly available literature. However, research on closely related 1,2-benzisothiazolinone derivatives provides valuable insights into the potential antifungal spectrum and potency of this chemical class. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for these derivatives against various fungal species, alongside representative MIC values for common systemic antifungal agents.
It is crucial to note that the data for the 1,2-benzisothiazolinone derivatives is presented as a proxy for this compound's potential activity and is derived from a study on amino acid-derived analogs.[3]
Table 1: In Vitro Efficacy against Candida Species (MIC in µg/mL)
| Antifungal Agent Class | Specific Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei |
| 1,2-Benzisothiazolinone Derivatives | DFD-VI-15[3] | 0.8 | 1.6 | 1.6 | 3.2 |
| BD-I-186[3] | 0.8 | 1.6 | 1.6 | 3.2 | |
| DFD-V-49[3] | 3.2 | 6.25 | 6.25 | 12.5 | |
| DFD-V-66[3] | 3.2 | 6.25 | 6.25 | 12.5 | |
| Azoles (Systemic) | Fluconazole | 0.25 - 1.0 | 0.5 - 16 | 0.12 - 4.0 | 4.0 - 64 |
| Polyenes (Systemic) | Amphotericin B | 0.25 - 1.0 | 0.25 - 1.0 | 0.25 - 1.0 | 0.5 - 2.0 |
| Echinocandins (Systemic) | Caspofungin | 0.03 - 0.25 | 0.03 - 0.25 | 0.12 - 1.0 | 0.25 - 2.0 |
Table 2: In Vitro Efficacy against Dermatophytes (MIC in µg/mL)
| Antifungal Agent Class | Specific Agent | Trichophyton rubrum | Trichophyton mentagrophytes | Microsporum canis | Epidermophyton floccosum |
| 1,2-Benzisothiazolinone Derivatives | DFD-VI-15[3] | 1.6 | 1.6 | 3.2 | 1.6 |
| BD-I-186[3] | 1.6 | 1.6 | 3.2 | 1.6 | |
| DFD-V-49[3] | 6.25 | 6.25 | 12.5 | 6.25 | |
| DFD-V-66[3] | 6.25 | 6.25 | 12.5 | 6.25 | |
| Azoles (Systemic) | Itraconazole | 0.03 - 0.25 | 0.03 - 0.25 | 0.03 - 0.5 | 0.03 - 0.25 |
| Allylamines (Systemic) | Terbinafine | 0.004 - 0.03 | 0.004 - 0.03 | 0.008 - 0.06 | 0.004 - 0.03 |
| Griseofulvin (Systemic) | Griseofulvin | 0.12 - 2.0 | 0.12 - 2.0 | 0.25 - 4.0 | 0.12 - 2.0 |
Experimental Protocols
The in vitro antifungal susceptibility data presented for the 1,2-benzisothiazolinone derivatives was obtained using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and M27-A3 for yeasts.
Broth Microdilution Assay for Antifungal Susceptibility
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for dermatophytes, Potato Dextrose Agar for Candida species) at a suitable temperature (e.g., 30°C) until sufficient growth is achieved.
-
A suspension of fungal conidia or yeast cells is prepared in sterile saline or RPMI 1640 medium.
-
The suspension is standardized spectrophotometrically to a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium buffered with MOPS to a pH of 7.0.
3. Microdilution Plate Setup:
-
The standardized fungal inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antifungal agents.
-
A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included on each plate.
4. Incubation:
-
The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and at 28-35°C for 5-7 days for dermatophytes.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. For some fungicidal agents, a 100% inhibition endpoint may be used.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized mechanism of this compound derivatives.
Caption: Broth microdilution experimental workflow.
Conclusion
The available in vitro data on 1,2-benzisothiazolinone derivatives, chemical analogs of this compound, demonstrate notable antifungal activity against a range of clinically relevant yeasts and dermatophytes.[3] While these findings are promising, it is imperative to conduct direct in vitro and in vivo studies with this compound to ascertain its precise efficacy and spectrum of activity in comparison to established systemic antifungal agents. Such research will be critical in defining the potential therapeutic niche for this compound and guiding future drug development efforts in the pursuit of novel antifungal therapies.
References
- 1. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Target of Ticlatone: A Comparative Guide
A definitive validation of the specific antifungal target of ticlatone is not publicly available in current scientific literature. Extensive database searches, including DrugBank and peer-reviewed research articles, indicate that the precise mechanism of action for this compound has not been elucidated or is not disclosed in publicly accessible resources. Therefore, a direct comparative guide validating its specific target against other antifungals cannot be constructed at this time.
To address the core interest of researchers, scientists, and drug development professionals in the validation of antifungal targets, this guide will instead provide a comprehensive overview of the established methodologies and comparative frameworks used in the field. We will use well-characterized antifungal agents as examples to illustrate the process of target identification, validation, and performance comparison. This guide will equip researchers with the necessary knowledge to approach the target validation of novel antifungal compounds, and to critically evaluate data for existing agents.
Section 1: Established Antifungal Targets and Mechanisms of Action
The current arsenal of antifungal drugs primarily targets three major cellular components: the cell membrane, the cell wall, and nucleic acid/protein synthesis. Understanding these established targets provides a crucial foundation for validating novel antifungal agents.
Inhibition of Ergosterol Biosynthesis
A primary strategy for many antifungal drugs is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a sterol component unique to fungi and analogous to cholesterol in mammals.
Key Enzymes and Inhibitors:
| Target Enzyme | Drug Class | Examples |
| Lanosterol 14α-demethylase (CYP51) | Azoles | Fluconazole, Itraconazole, Voriconazole |
| Squalene epoxidase | Allylamines | Terbinafine, Naftifine |
The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.
Disruption of the Fungal Cell Wall
The fungal cell wall, composed of chitin and β-glucans, is a robust outer layer essential for maintaining cell shape and protecting against osmotic stress. It represents an attractive target as it is absent in human cells.
Key Enzymes and Inhibitors:
| Target Enzyme | Drug Class | Examples |
| β-(1,3)-D-glucan synthase | Echinocandins | Caspofungin, Micafungin, Anidulafungin |
By inhibiting the synthesis of β-(1,3)-D-glucan, a key structural component of the cell wall, echinocandins compromise the cell wall's integrity, leading to cell lysis.
Section 2: Experimental Protocols for Antifungal Target Validation
Validating the molecular target of a novel antifungal compound involves a multi-faceted approach, combining genetic, biochemical, and cellular assays.
Chemical-Genomic and Genetic Approaches
These methods leverage collections of fungal mutants to identify gene-drug interactions that can reveal the drug's mechanism of action.
Experimental Protocol: Fitness Profiling in Yeast Deletion Collections
-
Library Screening: A comprehensive collection of yeast (e.g., Saccharomyces cerevisiae) strains, each with a single gene deletion, is cultured in the presence of the antifungal compound at a sub-lethal concentration.
-
Growth Measurement: The growth of each mutant strain is monitored over time, typically using high-throughput methods like automated plate readers or next-generation sequencing of molecular barcodes.
-
Data Analysis: Strains exhibiting hypersensitivity to the compound (i.e., significantly reduced growth compared to wild-type) are identified. The genes deleted in these sensitive strains are often functionally related to the drug's target or the target's pathway.
-
Target Prioritization: Genes whose deletion confers hypersensitivity are considered potential targets or components of the target pathway.
Biochemical Assays
Direct biochemical assays are essential for confirming the interaction between an antifungal compound and its putative target enzyme.
Experimental Protocol: Enzyme Inhibition Assay
-
Enzyme Purification: The candidate target enzyme is expressed and purified from a suitable expression system (e.g., E. coli, insect cells).
-
Assay Development: A specific assay is developed to measure the activity of the purified enzyme. This could involve monitoring the conversion of a substrate to a product via spectrophotometry, fluorometry, or chromatography.
-
Inhibition Studies: The antifungal compound is incubated with the enzyme at various concentrations, and the enzyme's activity is measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. A low IC₅₀ value suggests a potent interaction.
Cellular and Phenotypic Assays
These assays examine the effect of the antifungal compound on specific cellular processes, providing further evidence for its mechanism of action.
Experimental Protocol: Ergosterol Quantification
This protocol is used to determine if a compound inhibits the ergosterol biosynthesis pathway.
-
Fungal Culture: Fungal cells are grown in the presence and absence of the antifungal compound.
-
Sterol Extraction: Lipids, including ergosterol, are extracted from the fungal cells using a solvent-based method.
-
Quantification: The extracted sterols are analyzed and quantified using methods such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: A significant reduction in the ergosterol content in treated cells compared to untreated cells indicates that the compound targets the ergosterol biosynthesis pathway.
Section 3: Data Presentation and Visualization
Clear and concise presentation of quantitative data is paramount for comparing the performance of different antifungal agents.
Comparative Data Tables
Table 1: In Vitro Susceptibility of Candida albicans
| Compound | Target Pathway | MIC₅₀ (µg/mL) |
| Fluconazole | Ergosterol Biosynthesis | 0.5 |
| Caspofungin | Cell Wall Synthesis | 0.03 |
| Amphotericin B | Membrane Integrity | 0.25 |
| This compound | Unknown | Data Not Available |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (nM) |
| Voriconazole | Lanosterol 14α-demethylase | 15 |
| Terbinafine | Squalene epoxidase | 30 |
| This compound | Unknown | Data Not Available |
Signaling Pathway and Workflow Diagrams
Visual representations of complex biological pathways and experimental workflows are crucial for clear communication.
Caption: Inhibition of the ergosterol biosynthesis pathway by allylamines and azoles.
A Comparative Analysis of Ticlatone and Tioconazole: An Examination of Available Antifungal Data
A comprehensive review of existing scientific literature reveals a significant disparity in the available research and experimental data for the antifungal agents ticlatone and tioconazole. While tioconazole is a well-characterized imidazole antifungal with a substantial body of evidence supporting its mechanism of action and clinical efficacy, this compound, a benzothiazole derivative, remains largely uncharacterized in the public domain. This guide synthesizes the available data for both compounds, highlighting the extensive information on tioconazole and the notable data gap concerning this compound, a crucial consideration for researchers and drug development professionals.
Tioconazole: A Detailed Profile
Tioconazole is a broad-spectrum imidazole antifungal agent used in the topical treatment of superficial fungal infections.[1][2][3] Its efficacy is well-documented against a range of pathogenic yeasts and dermatophytes.[1][4]
Mechanism of Action
The primary antifungal mechanism of tioconazole involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][5][6] Tioconazole specifically inhibits the cytochrome P450 enzyme lanosterol 14-α-demethylase.[1][2][5][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[5][6] Inhibition of this step leads to the accumulation of 14-α-methylated sterols and a depletion of ergosterol in the fungal cell membrane.[3] The altered membrane structure results in increased permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1][2][5] At higher concentrations, tioconazole may also directly damage the fungal cell membrane.[3]
Antifungal Spectrum and In Vitro Activity
Tioconazole exhibits a broad spectrum of activity against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for tioconazole against common fungal species. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.5 - 1.0 | ≤ 0.5 | - | [7][8] |
| Candida spp. | - | ≤ 0.5 | - | [8] |
| Trichophyton rubrum | 0.5 - 1.0 | - | - | [7] |
MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
This compound: A Profile Marked by Limited Data
This compound, also known by its trade name Landromil, is classified as a benzothiazole antifungal agent.[9][10] Despite its identification as an antifungal, there is a significant lack of publicly available scientific literature detailing its performance, mechanism of action, and antifungal spectrum.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in the available scientific literature. Unlike the well-defined ergosterol biosynthesis inhibition pathway of azole antifungals like tioconazole, the molecular target and antifungal pathway of this compound remain unknown.
Antifungal Spectrum and In Vitro Activity
No quantitative data, such as MIC values, from in vitro susceptibility testing of this compound against any fungal species could be identified in a comprehensive search of scientific databases. While it is referred to as an antifungal, the specific types of fungi it is effective against and its potency are not documented in accessible literature.
Experimental Protocols
The in vitro antifungal activity of compounds like tioconazole is typically determined using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts like Candida species.[11][12]
Experimental Workflow:
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
For dermatophytes such as Trichophyton species, the CLSI M38-A2 protocol is employed.[13][14] This method is adapted for the slower growth and different morphology of filamentous fungi.
Key Methodological Aspects:
-
Inoculum Preparation: A standardized suspension of fungal conidia is prepared.
-
Medium: RPMI-1640 medium is commonly used.
-
Incubation: Incubation times are typically longer than for yeasts, often several days, at a temperature suitable for the specific fungus (e.g., 28-35°C).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control.
Comparative Summary and Conclusion
The following table summarizes the stark contrast in the available data for this compound and tioconazole.
| Feature | This compound | Tioconazole |
| Chemical Class | Benzothiazole | Imidazole |
| Mechanism of Action | Not publicly available | Inhibition of lanosterol 14-α-demethylase, leading to ergosterol depletion and cell membrane disruption.[1][2][3][5][6] |
| Antifungal Spectrum | Not publicly available | Broad-spectrum against yeasts (Candida spp.) and dermatophytes (Trichophyton spp.).[1][4] |
| Quantitative Data (MICs) | Not publicly available | Available for various fungal species.[7][8] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Toxicity of Tioconazole_Chemicalbook [chemicalbook.com]
- 4. Antifungal activity of tioconazole (UK-20,349), a new imidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tioconazole? [synapse.patsnap.com]
- 6. An In-depth Analysis of Tioconazole's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. In vitro susceptibility of Trichophyton rubrum isolates to griseofulvin and tioconazole. Induction and isolation of a resistant mutant to both antimycotic drugs. Mutant of Trichophyton rubrum resistant to griseofulvin and tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial activity of tioconazole and its concentrations in vaginal fluids following topical (vagistat-1 6.5%) application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. scribd.com [scribd.com]
- 13. njccwei.com [njccwei.com]
- 14. intertekinform.com [intertekinform.com]
Safety Operating Guide
Proper Disposal Procedures for Ticlatone: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the antifungal agent Ticlatone is paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound (6-Chloro-1,2-benzothiazol-3(2H)-one).
This compound, an antifungal compound belonging to the benzothiazole class, requires careful management at the end of its lifecycle in a research setting. Adherence to these protocols will mitigate risks and ensure that disposal is conducted in a safe and compliant manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially during disposal, should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | 6-Chloro-1,2-benzothiazol-3(2H)-one |
| Molecular Formula | C₇H₄ClNOS |
| Molar Mass | 185.63 g/mol |
| CAS Number | 70-10-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, slightly soluble in Methanol |
Experimental Protocol for this compound Disposal
This protocol outlines a two-stage process for the safe disposal of this compound waste: chemical neutralization followed by appropriate waste stream disposal.
Materials:
-
This compound waste (solid or in solution)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1M solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Stir plate and stir bar (optional, for solutions)
-
Personal Protective Equipment (PPE)
Procedure:
Part 1: Chemical Neutralization (Deactivation)
Isothiazolinone compounds like this compound can be chemically deactivated by nucleophilic attack, which opens the isothiazole ring and reduces its biocidal activity.[1] Alkaline conditions can also promote the degradation of isothiazolones.[2]
-
For Solid this compound Waste:
-
Dissolve the solid waste in a suitable solvent, such as DMSO or methanol, in a designated chemical-resistant container.
-
-
For this compound Solutions:
-
Place the container with the this compound solution in a chemical fume hood.
-
-
Adjust pH:
-
Slowly add a 1M solution of a weak base, such as sodium bicarbonate, or cautiously add 1M sodium hydroxide while stirring to adjust the pH of the solution to between 9 and 10. Use pH paper or a pH meter to monitor the pH. This alkaline condition will facilitate the degradation of the this compound.[2]
-
-
Add Reducing Agent:
-
Slowly add a slight excess of a reducing agent like sodium bisulfite or sodium sulfite to the solution while stirring. A general guideline is to add approximately 2 grams of sodium bisulfite for every 1 gram of this compound.
-
-
Reaction Time:
-
Allow the mixture to react for at least 2 hours at room temperature with continuous stirring to ensure complete deactivation.
-
-
Final pH Adjustment:
-
After the reaction, check the pH of the solution again. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base.
-
Part 2: Final Disposal
-
Waste Segregation:
-
Containerization:
-
Transfer the neutralized solution to a clearly labeled hazardous waste container designated for "Chlorinated Organic Waste." Ensure the container is compatible with the waste and is properly sealed.
-
-
Institutional Procedures:
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for waste pickup.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
